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((1S,2S)-2-Methylcyclopropyl)boronic acid Documentation Hub

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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties and Applications of ((1S,2S)-2-Methylcyclopropyl)boronic Acid

Abstract The incorporation of strained ring systems, particularly the cyclopropyl motif, has become a cornerstone of modern medicinal chemistry, offering a unique vector in chemical space to modulate physicochemical prop...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of strained ring systems, particularly the cyclopropyl motif, has become a cornerstone of modern medicinal chemistry, offering a unique vector in chemical space to modulate physicochemical properties and metabolic stability. When combined with the synthetic versatility of boronic acids, these building blocks become powerful tools for drug discovery and development. This technical guide provides an in-depth exploration of the chemical properties, stability, synthesis, and core reactivity of ((1S,2S)-2-Methylcyclopropyl)boronic acid. Tailored for researchers, medicinal chemists, and process development scientists, this document synthesizes field-proven insights with established chemical principles to serve as a comprehensive resource for the effective utilization of this stereochemically defined reagent. We will delve into its critical role in Suzuki-Miyaura cross-coupling reactions, provide detailed handling protocols to ensure its integrity, and present a framework for its application in the synthesis of complex molecular architectures.

Core Physicochemical Properties and Stability

((1S,2S)-2-Methylcyclopropyl)boronic acid is an organoboron compound valued for its ability to introduce a specific, chiral three-dimensional scaffold into target molecules.[1] Its behavior is dictated by the interplay between the strained cyclopropyl ring and the Lewis acidic boronic acid moiety.

PropertyDataSource(s)
Molecular Formula C₄H₉BO₂[1]
Molecular Weight 99.92 g/mol [1]
Appearance Typically a white to off-white crystalline powder or solid.[2][3]
Stereochemistry (1S,2S) configuration defines the relative orientation of the methyl and boronic acid groups on the cyclopropane ring.[1]
pKa Boronic acids generally have pKa values ranging from 4 to 10. Alkyl boronic acids are typically less acidic than their aryl counterparts.[4][4]
Inherent Instability and Degradation Pathways

The utility of any boronic acid is intrinsically linked to its stability. The vacant p-orbital on the boron atom makes it a Lewis acid and susceptible to several degradation pathways, primarily involving water.[2]

  • Hydrolysis and Protodeboronation: This is the most significant degradation pathway. Moisture can lead to the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[2][5] This process is often catalyzed by acidic or basic conditions and can significantly reduce the yield in coupling reactions.

  • Dehydration to Boroxines: Under anhydrous conditions or upon heating, three molecules of boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic trimer known as a boroxine.[2] This process is reversible, and the boronic acid can be regenerated by the addition of water, though this re-introduces the risk of protodeboronation.

The inherent strain of the cyclopropyl ring can influence the rate of these processes compared to simple alkyl boronic acids. Therefore, meticulous handling is paramount.

Storage and Handling Recommendations

Proper storage and handling are critical to preserve the reagent's integrity.[2] Failure to adhere to these guidelines is a common cause of reaction failure.

ParameterRecommendationRationaleSource(s)
Temperature -20°C for long-term storage. May be stored at 2-8°C for short periods.Minimizes the rate of thermal degradation and dehydration to boroxines.[2]
Atmosphere Inert gas (Argon or Nitrogen) is mandatory.Prevents exposure to atmospheric moisture and oxygen, mitigating hydrolysis and oxidation.[2][5]
Container Tightly sealed, opaque container.Prevents moisture ingress and potential light-induced degradation.[2][6]
Handling Area A glovebox or glove bag is strongly recommended for weighing and dispensing.Creates a controlled, dry environment to minimize exposure to ambient air.[2]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure cyclopropylboronic acids is a non-trivial challenge. General methods often involve the reaction of a cyclopropyl-metal species with a trialkyl borate, followed by acidic workup.[3]

A common route involves the reaction of a cyclopropylmagnesium bromide with trimethyl borate at low temperatures.[3] To achieve the specific (1S,2S) stereochemistry of the title compound, an asymmetric synthesis is required. One established strategy is the directed rhodium-catalyzed asymmetric hydroboration of a prochiral cyclopropene precursor, which can set the two adjacent stereocenters with high fidelity.[7]

Fig 1. Plausible Asymmetric Synthesis Pathway cluster_start Starting Materials cluster_catalysis Catalysis cluster_product Intermediate & Product start1 Prochiral 1-Methylcyclopropene intermediate (1S,2S)-2-Methylcyclopropyl boronic ester start1->intermediate Asymmetric Hydroboration start2 Pinacolborane (HBpin) start2->intermediate catalyst [Rh(COD)Cl]₂ + Chiral Diphosphine Ligand (e.g., BINAP) catalyst->intermediate product ((1S,2S)-2-Methylcyclopropyl) boronic acid intermediate->product Hydrolysis (e.g., NaIO₄, then acid)

Caption: Plausible Asymmetric Synthesis Pathway.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The premier application of ((1S,2S)-2-Methylcyclopropyl)boronic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forges a carbon-carbon bond between the sp³-hybridized cyclopropyl carbon and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide/triflate.[8][9] This transformation is a cornerstone of pharmaceutical synthesis due to its functional group tolerance and reliable performance.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate "ate" complex. This complex then transfers the cyclopropyl group to the palladium center, displacing the halide and forming a new Pd(II)-cyclopropyl species. This is often the rate-determining and enantiodetermining step.

  • Reductive Elimination: The two organic fragments (R¹ and the cyclopropyl group) are eliminated from the palladium center, forming the final C-C bond and regenerating the active Pd(0) catalyst.

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols

The following protocols are representative and should be adapted based on the specific substrate and scale.

Protocol for Handling and Dispensing

This protocol ensures the reagent is not compromised before use. It should be performed in a glovebox or under a positive pressure of inert gas.

  • Equilibration: Place the sealed reagent container inside a nitrogen or argon-filled glovebox. Allow it to equilibrate to the ambient temperature for at least 30 minutes to prevent condensation.[2]

  • Preparation: Place a weighing vessel on a tared analytical balance inside the glovebox.

  • Dispensing: Carefully open the reagent container. Using a clean, dry spatula, quickly weigh the desired amount of ((1S,2S)-2-Methylcyclopropyl)boronic acid into the tared vessel.

  • Sealing: Immediately and tightly reseal the main reagent container.

  • Use: The weighed sample can now be added directly to the reaction vessel, which should have been previously flushed with an inert atmosphere.

Fig 3. Workflow for Handling Air-Sensitive Reagents start Start: Reagent in sealed container glovebox Transfer sealed container into glovebox start->glovebox equilibrate Equilibrate to ambient temperature (>30 min) glovebox->equilibrate weigh Weigh desired amount into tared vessel equilibrate->weigh seal IMMEDIATELY and tightly reseal main container weigh->seal add_to_rxn Add weighed sample to inerted reaction vessel weigh->add_to_rxn end End seal->end add_to_rxn->end

Caption: Workflow for Handling Air-Sensitive Reagents.

Representative Suzuki-Miyaura Coupling Protocol

This protocol describes a typical small-scale coupling with an aryl bromide.

Materials:

  • Aryl bromide (1.0 eq)

  • ((1S,2S)-2-Methylcyclopropyl)boronic acid (1.5 eq)

  • Pd(dppf)Cl₂ (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent, typically 10-25% v/v)

Procedure:

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), ((1S,2S)-2-Methylcyclopropyl)boronic acid (1.5 eq, handled as per Protocol 4.1), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).

    • Causality Note: K₂CO₃ is the base required to activate the boronic acid for transmetalation. Pd(dppf)Cl₂ is a robust, pre-formed catalyst suitable for a wide range of substrates.

  • Inerting: Seal the vial with a septum cap and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe.

    • Causality Note: Degassing the solvents removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Place the vial in a preheated heating block at 80-100 °C and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching with water, and extracting with ethyl acetate.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

    • Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

Conclusion

((1S,2S)-2-Methylcyclopropyl)boronic acid is a high-value, stereochemically defined building block that provides a clear pathway to novel, sp³-rich chemical matter. Its successful application is critically dependent on a thorough understanding of its inherent instabilities and the mechanistic nuances of its primary application, the Suzuki-Miyaura cross-coupling. By adhering to stringent handling and storage protocols and employing rationally designed reaction conditions, researchers can effectively leverage this reagent to accelerate the development of next-generation therapeutics and complex organic molecules.

References

  • Technical Support Center: Managing Cyclopropylboronic Acid - Benchchem.
  • Cyclopropylboronic acid - Safety D
  • SAFETY D
  • Cyclopropylboronic acid 411235-57-9 - Sigma-Aldrich.
  • Cyclopropylboronic acid | 411235-57-9 - ChemicalBook.
  • Methyl Boronic Acid: A Technical Guide to Stability and Handling - Benchchem.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Suzuki Coupling - Organic Chemistry Portal.
  • Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes - PMC.
  • (1R,2S)-2-Methyl-cyclopropyl Boronic Acid | CymitQuimica.
  • Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki-Miyaura Cross-Coupling Reagents - Sigma-Aldrich.

Sources

Exploratory

Enantioselective Synthesis of Chiral 2-Methylcyclopropylboronic Acid: A Technical Guide

Strategic Rationale & Target Profile Cyclopropylboronates have emerged as privileged building blocks in modern drug discovery, serving as conformationally restricted bioisosteres for alkyl and aryl groups. Among these, c...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Target Profile

Cyclopropylboronates have emerged as privileged building blocks in modern drug discovery, serving as conformationally restricted bioisosteres for alkyl and aryl groups. Among these, chiral trans-2-methylcyclopropylboronic acid pinacol ester (CAS 1350713-20-0) [] is highly sought after for Suzuki-Miyaura cross-coupling applications.

As a Senior Application Scientist, the primary challenge in synthesizing this molecule is establishing the two contiguous stereocenters on the cyclopropane ring with high enantiomeric and diastereomeric excess. While direct asymmetric transition-metal catalysis is an option, the most robust, scalable, and field-proven strategy relies on the chiral auxiliary-directed Simmons-Smith cyclopropanation of alkenylboronates[2][3].

Retrosynthetic Analysis & Methodological Selection

To synthesize the target molecule, three primary pathways are typically evaluated in process chemistry:

  • Chiral Auxiliary-Directed Simmons-Smith Cyclopropanation: Utilizes an enantioenriched alkenylboronic ester (e.g., derived from hydrobenzoin or tartramides) to direct the facial attack of a zinc carbenoid[2][3].

  • Transition Metal-Catalyzed Carbene Transfer: Employs a chiral Cu(I) or Pd(II) catalyst with diazo compounds to directly cyclopropanate achiral alkenylboronates[4].

  • Asymmetric Hydroboration of Cyclopropenes: Utilizes Rh-catalysis to hydroborate a pre-formed cyclopropene ring[5].

For the specific synthesis of the 2-methyl variant, the chiral auxiliary approach is superior because it avoids the use of highly toxic/explosive diazoalkanes and provides exceptional stereocontrol via a rigid, predictable transition state.

Table 1: Quantitative Comparison of Asymmetric Cyclopropanation Strategies

Synthetic StrategyReagent / Catalyst SystemTypical Yield (%)Stereocontrol (dr / ee)Scalability & Safety Profile
Hydrobenzoin Auxiliary Et₂Zn, CH₂I₂80–92>95:5 drExcellent; reagents are stable and scalable.
Tartramide Auxiliary Et₂Zn, CH₂I₂70–8594:6 drGood; auxiliary is easily sourced.
Cu(I) Catalysis Cu(I)-BOX, N₂CHCO₂Et60–70~92% eeModerate; diazo handling limits large-scale use.
Rh-Hydroboration [Rh(COD)Cl]₂, (R)-BINAP75–85>90% eeLow; requires unstable cyclopropene precursors.

Mechanistic Causality: The Directed Simmons-Smith Reaction

The success of this synthesis hinges on the transient coordination between the zinc carbenoid and the chiral auxiliary. When trans-1-propenylboronic acid is esterified with a chiral diol like (S,S)-hydrobenzoin, the resulting boronate ester adopts a conformation where the bulky phenyl groups block one face of the alkene[2].

When diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) are introduced, they form the Furukawa modified zinc carbenoid (EtZnCH₂I). The Lewis acidic zinc coordinates to the Lewis basic oxygen of the boronate ester. This coordination creates a highly rigid, organized transition state, forcing the concerted methylene delivery to occur exclusively from the unhindered face of the double bond, preserving the trans geometry of the starting alkene[3][6].

Mechanism M1 Formation of Zinc Carbenoid (EtZnCH2I) M2 Coordination to Chiral Auxiliary (Boronate Oxygen) M1->M2 M3 Face-Selective Methylene Delivery (Rigid Transition State) M2->M3 M4 Concerted Cycloaddition (Retention of Alkene Geometry) M3->M4 M5 Stereodefined Cyclopropylboronate M4->M5

Mechanistic pathway of chiral auxiliary-directed Simmons-Smith cyclopropanation.

Self-Validating Experimental Protocol

The following protocol outlines the synthesis of the target pinacol ester via the (S,S)-hydrobenzoin directed pathway. This workflow is designed as a self-validating system: if the esterification fails, the cyclopropanation will yield a racemic mixture; if the anhydrous conditions are breached, the zinc carbenoid will quench prematurely, halting the reaction.

Phase 1: Synthesis of the Chiral Alkenylboronate
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve trans-1-propenylboronic acid (1.0 equiv) and (S,S)-hydrobenzoin (1.05 equiv) in anhydrous toluene (0.2 M).

  • Dehydration: Add anhydrous MgSO₄ (2.0 equiv) to the mixture. Stir at room temperature for 12 hours. Causality: Water must be strictly scavenged to drive the thermodynamic formation of the boronic ester and prevent the decomposition of Et₂Zn in the next step.

  • Isolation: Filter the mixture through a pad of Celite under argon, and concentrate in vacuo to yield the chiral alkenylboronate as a crystalline solid.

Phase 2: Asymmetric Simmons-Smith Cyclopropanation
  • Carbenoid Generation: Dissolve the chiral alkenylboronate in anhydrous dichloromethane (DCM) and cool the solution to 0 °C.

  • Addition: Dropwise, add Et₂Zn (1.0 M in hexanes, 3.0 equiv). Stir for 15 minutes. Subsequently, add CH₂I₂ (3.0 equiv) dropwise while maintaining the temperature at 0 °C. Causality: The sequential addition ensures the controlled formation of the Furukawa reagent (EtZnCH₂I) without triggering rapid, exothermic homocoupling of the carbenoid.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Quenching: Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Phase 3: Transesterification to the Pinacol Ester
  • Auxiliary Cleavage: To convert the hydrobenzoin ester to the commercially viable pinacol ester (CAS 1350713-20-0)[], dissolve the crude cyclopropylboronate in a biphasic mixture of ether and aqueous diethanolamine. The diethanolamine forms a stable, insoluble complex with the boronic acid, releasing the hydrobenzoin into the organic layer for recovery.

  • Pinacol Protection: Filter the diethanolamine-boron complex, suspend it in DCM, and treat it with aqueous HCl in the presence of pinacol (1.2 equiv). Stir for 4 hours.

  • Final Isolation: Extract the organic layer, dry, and purify via silica gel chromatography to yield enantiopure trans-2-methylcyclopropylboronic acid pinacol ester.

Workflow N1 trans-1-Propenylboronic Acid N2 Chiral Esterification with (S,S)-Hydrobenzoin N1->N2 N3 Chiral Alkenylboronate Intermediate N2->N3 N4 Simmons-Smith Cyclopropanation (Et2Zn, CH2I2, 0 °C to RT) N3->N4 N5 Diastereomerically Pure Cyclopropylboronate N4->N5 N6 Transesterification (Pinacol, mild acidic conditions) N5->N6 N7 Chiral trans-2-Methylcyclopropyl Boronic Acid Pinacol Ester N6->N7

Step-by-step synthetic workflow for chiral trans-2-methylcyclopropylboronic acid pinacol ester.

Analytical Validation Parameters

To ensure the scientific integrity of the synthesized batch, the following analytical validations are mandatory:

  • Stereochemical Integrity (dr): Assessed via ¹H NMR (400 MHz, CDCl₃) of the intermediate hydrobenzoin ester. The cyclopropyl protons will show distinct chemical shifts for the major diastereomer, allowing for precise integration.

  • Enantiomeric Excess (ee): Determined via Chiral GC or HPLC of the final pinacol ester. The target specification for pharmaceutical applications is typically >98% ee.

  • Boron Purity: ¹¹B NMR should display a single sharp peak around ~33 ppm, confirming the integrity of the pinacol boronate species and the absence of trimeric boroxines.

References

  • Gonzalez, et al. (2022). Asymmetric Synthesis of Tertiary and Secondary Cyclopropyl Boronates via Cyclopropanation of Enantioenriched Alkenyl Boronic Esters. Organic Letters (ACS Publications). URL:[Link]

  • Imai, T., Mineta, H., & Nishida, S. (1990). Asymmetric cyclopropanation of 1-alkenylboronic esters and its application to the synthesis of optically active cyclopropanols. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

Foundational

Enantiopure Methylcyclopropyl Boronic Acid: A Technical Guide to Commercial Availability, Synthesis, and Application in Drug Discovery

Abstract The cyclopropyl ring is a highly sought-after structural motif in modern medicinal chemistry, prized for its ability to confer unique conformational constraints, improve metabolic stability, and enhance potency....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cyclopropyl ring is a highly sought-after structural motif in modern medicinal chemistry, prized for its ability to confer unique conformational constraints, improve metabolic stability, and enhance potency. When substituted and presented as a single enantiomer, it offers a powerful tool for exquisitely tuning molecular properties. This in-depth technical guide focuses on enantiopure methylcyclopropyl boronic acid, a chiral building block of increasing importance in drug discovery. We will explore its commercial availability, delve into the primary methodologies for its enantioselective synthesis, and showcase its application in the development of novel therapeutics, particularly in the antiviral field. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this valuable synthetic intermediate.

The Strategic Importance of the Enantiopure Methylcyclopropyl Moiety in Drug Design

The incorporation of a cyclopropane ring into a drug candidate can significantly alter its physicochemical and pharmacological properties. The rigid, three-membered ring introduces a degree of conformational restriction that can lock a molecule into a bioactive conformation, leading to enhanced binding affinity for its biological target. Furthermore, the cyclopropyl group is often more resistant to metabolic degradation than its linear alkyl counterparts, which can lead to improved pharmacokinetic profiles.

The addition of a methyl group to the cyclopropane ring introduces a chiral center, and it is frequently observed that the biological activity of a molecule resides in a single enantiomer. The use of enantiomerically pure building blocks, such as (1R,2S)- or (1S,2R)-2-methylcyclopropyl boronic acid, is therefore crucial for the development of selective and potent therapeutics, while minimizing the potential for off-target effects or inactive enantiomeric ballast. Boronic acids and their derivatives are particularly valuable in this context due to their versatility in carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction.

Commercial Landscape: Sourcing Enantiopure Methylcyclopropyl Boronic Acid

The accessibility of key building blocks is a critical factor in the early stages of drug discovery. While the commercial availability of racemic methylcyclopropyl boronic acid is relatively widespread, sourcing enantiomerically pure versions requires careful supplier selection. Our investigation has identified several vendors offering products with the CAS number 1309366-01-5, which corresponds to 2-methylcyclopropyl boronic acid. However, researchers should exercise diligence in verifying the enantiomeric purity of the material.

Some suppliers list the product as rel-((1R,2S)-2-Methylcyclopropyl)boronic acid, which denotes a racemic mixture of the (1R,2S) and (1S,2R) enantiomers and is therefore not suitable for enantioselective synthesis. Other vendors specifically list the individual enantiomers, such as ((1R,2S)-2-Methylcyclopropyl)boronic acid. It is imperative to request a certificate of analysis (CoA) that specifies the enantiomeric excess (e.e.) of the product.

Table 1: Representative Commercial Suppliers of 2-Methylcyclopropyl Boronic Acid Derivatives

Product NameCAS NumberSupplier ExamplesNotes
rel-((1R,2S)-2-Methylcyclopropyl)boronic acid1309366-01-5Fluorochem, CymitQuimicaTypically indicates a racemic or diastereomeric mixture. Not suitable for applications requiring high enantiopurity.
((1R,2S)-2-Methylcyclopropyl)boronic acid1309366-01-5BLD Pharm, CymitQuimica (via TRC)Listed as a specific enantiomer. Availability and pricing may require inquiry. Always request enantiomeric purity data.
((1R,2S)-2-(methoxycarbonyl)-2-methylcyclopropyl)boronic acid570431-58-2Anax LaboratoriesAn example of a functionalized derivative that may be commercially available in enantiopure form.
(1-methylcyclopropyl)boronic acid1863113-71-6ChemScene, Sigma-AldrichThis is a constitutional isomer and not the enantiopure compound of interest for this guide. Researchers should be careful to select the correct isomer.

Disclaimer: This table is for informational purposes only and does not constitute an endorsement of any specific supplier. Researchers should conduct their own due diligence.

Enantioselective Synthesis of Methylcyclopropyl Boronic Acid: Key Methodologies

The enantioselective synthesis of methylcyclopropyl boronic acid is a topic of significant academic and industrial interest. The primary strategies revolve around the asymmetric cyclopropanation of vinylboronic esters. The Simmons-Smith reaction and its modifications are particularly noteworthy in this regard.

Asymmetric Simmons-Smith Cyclopropanation

The Simmons-Smith reaction involves the treatment of an alkene with a carbenoid, typically generated from diiodomethane and a zinc-copper couple, to form a cyclopropane.[1] To achieve enantioselectivity, a chiral auxiliary or a chiral ligand can be employed. In the context of synthesizing enantiopure methylcyclopropyl boronic acid, this would involve the cyclopropanation of a propenylboronic ester.

The stereochemical outcome of the Simmons-Smith reaction can often be directed by the presence of a nearby hydroxyl group, which can coordinate to the zinc carbenoid.[1] This directing effect can be exploited in the asymmetric synthesis of cyclopropylmethanols, which can then be converted to the corresponding boronic acids.

Caption: The pivotal role of enantiopure methylcyclopropyl boronic acid in Suzuki-Miyaura coupling for the synthesis of drug candidates.

Quality Control: Ensuring Enantiomeric Purity

The verification of enantiomeric purity is paramount when utilizing chiral building blocks in drug synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of compounds like methylcyclopropyl boronic acid.

5.1. Chiral HPLC Analysis Protocol

A general protocol for the chiral HPLC analysis of a boronic acid or its ester derivative is as follows:

  • Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often a good starting point. [2]2. Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and isopropanol, is commonly used. The ratio of the two solvents is optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. It is crucial to use anhydrous solvents to prevent hydrolysis of the boronic acid or ester.

  • Detection: UV detection is typically employed, with the wavelength set to a value where the analyte exhibits sufficient absorbance.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

It is highly recommended to first analyze a racemic sample to confirm the separation of the two enantiomers before analyzing the enantiomerically enriched sample.

Conclusion and Future Outlook

Enantiopure methylcyclopropyl boronic acid is a valuable and increasingly accessible chiral building block for drug discovery. While the commercial landscape requires careful navigation to ensure enantiomeric purity, established and emerging synthetic methodologies provide viable routes to this important intermediate. Its application in the synthesis of novel therapeutics, particularly in the antiviral arena, highlights its potential to contribute to the development of next-generation medicines. As synthetic methods become more refined and the demand for structurally complex and stereochemically defined drug candidates grows, the importance of enantiopure methylcyclopropyl boronic acid is set to increase.

References

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  • De Clercq, E. (2009). The panorama of antiviral drug discovery. Future Virology, 4(3), 221-225. [Link]

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  • Stuyver, L. J., et al. (2003). A-831, a novel non-nucleoside inhibitor of hepatitis C virus replication. Antiviral Chemistry and Chemotherapy, 14(2), 79-87. [Link]

  • LaFemina, R. L., et al. (2001). A-183827, a novel inhibitor of the hepatitis C virus NS3 protease. Antiviral Research, 52(2), 123-134. [Link]

  • Olsen, D. B., et al. (2004). A-182482, a novel inhibitor of the hepatitis C virus NS3 protease. Antiviral Chemistry and Chemotherapy, 15(3), 141-151. [Link]

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Exploratory

Safety, Handling, and Operational Stability of ((1S,2S)-2-Methylcyclopropyl)boronic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary In modern medicinal chemistry, the introduction o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

In modern medicinal chemistry, the introduction of conformationally restricted motifs is a cornerstone of rational drug design. ((1S,2S)-2-Methylcyclopropyl)boronic acid is a highly specialized, chiral building block frequently utilized in Suzuki-Miyaura cross-coupling reactions to install stereodefined cyclopropyl groups.

While its synthetic utility is immense, handling this compound requires a deep understanding of the physicochemical behaviors inherent to alkylboronic acids. This guide transcends basic safety data by exploring the causality behind handling protocols—specifically addressing aerosolization risks, static charge accumulation, and the thermodynamic equilibrium between the free boronic acid monomer and its dehydrated boroxine trimer.

Physicochemical Profiling & Hazard Assessment

Boronic acids are generally recognized as irritants, but their physical state as fine, crystalline powders introduces specific operational hazards. The compound is classified as a skin, eye, and respiratory tract irritant[1]. Furthermore, fine boronic acid powders can form combustible dust concentrations in the air, necessitating the use of non-sparking tools and static mitigation[2].

Quantitative Data & Hazard Summary
Property / HazardValue / ClassificationCausality / Operational Implication
Molecular Weight 99.92 g/mol (Monomer)Calculations must account for potential boroxine (trimer) formation to avoid stoichiometric failure.
Physical State Solid (White/Off-white powder)Highly prone to static charge. Static repulsion causes aerosolization, leading to inhalation risks.
Melting Point 90 – 95 °CIndicates moderate thermal stability; avoid high heat to prevent accelerated dehydration[3].
GHS Health Hazards H315, H319, H335Direct irritant to skin, eyes, and mucous membranes. Requires strict PPE compliance[1].
Decomposition Carbon oxides, Boron oxidesToxic byproducts are released during combustion or extreme thermal stress[3].

Core Handling Protocols: A Self-Validating System

As an application scientist, it is critical to understand that safety and synthetic success are inextricably linked. Weighing boronic acids directly from the bottle often leads to failed reactions. Why? Boronic acids exist in a dynamic equilibrium with their trimeric anhydride (boroxine). If you assume 100% monomeric mass but the compound has partially dehydrated, your active boron stoichiometry will be drastically incorrect.

To ensure both safety and chemical accuracy, we employ a Self-Validating Handling Protocol .

Step-by-Step Methodology: Stoichiometric Validation & Safe Transfer

Step 1: Environmental & PPE Preparation

  • Action: Conduct all handling within a certified ductless fume hood or under local exhaust ventilation. Don standard PPE: nitrile gloves, flame-resistant lab coat, tightly fitting safety goggles, and a NIOSH-approved N95/P100 particulate respirator[1].

  • Causality: The fine particulate nature of cyclopropylboronic acids makes them easily aerosolized. The respirator mitigates the H335 (respiratory irritation) hazard.

Step 2: Static Neutralization

  • Action: Pass a zero-ion anti-static gun over the weighing spatula and the anti-static weigh boat for 10 seconds prior to opening the reagent bottle.

  • Causality: Alkylboronic acids hold significant static charge. Upon transfer, static repulsion causes the powder to "jump," creating a hazardous dust cloud. Neutralizing the tools keeps the powder clumped and safely contained.

Step 3: The Self-Validating NMR Check

  • Action: Transfer ~5 mg of the compound into an NMR tube and dissolve in DMSO- d6​ . Acquire a rapid 1 H NMR spectrum.

  • Causality: Integrate the cyclopropyl protons against the hydroxyl protons (if visible) or compare the shifts of the monomer vs. the boroxine trimer. This self-validating step allows you to calculate the exact effective molecular weight of your specific batch, ensuring perfect stoichiometry for your downstream cross-coupling.

Step 4: Closed-System Transfer

  • Action: Weigh the recalculated mass of the compound. Transfer immediately to the reaction vessel and flush the system with dry Argon or Nitrogen.

  • Causality: Inert atmosphere prevents further oxidative degradation and locks the moisture content, stabilizing the monomer/trimer ratio during the reaction setup.

Workflow A Compound Retrieval ((1S,2S)-2-Methylcyclopropyl)boronic acid B Assess Physical State (Moisture/Boroxine Ratio) A->B C 1H NMR Validation (Self-Validating Step) B->C D Recalculate Stoichiometry (Monomer vs Trimer) C->D E Don PPE: Nitrile Gloves, Respirator, Goggles D->E F Weigh in Enclosed Balance (Anti-static) E->F G Transfer to Reaction Vessel (N2/Ar) F->G

Workflow for safe handling and stoichiometric validation of boronic acids.

Storage and Stability Management

The long-term viability of ((1S,2S)-2-Methylcyclopropyl)boronic acid depends entirely on environmental control.

  • Temperature: Store at 2–8 °C (refrigerated). Elevated temperatures accelerate the dehydration process into the boroxine form.

  • Atmosphere: Store the container tightly closed in a dry, well-ventilated place, preferably backfilled with dry nitrogen or argon after each use[1].

  • Incompatibilities: Isolate from strong oxidizing agents and extreme moisture[3].

Emergency Response & Spill Mitigation

In the event of a powder spill, standard wet-cleaning methods are strictly prohibited. Applying water to a boronic acid spill can create a slippery residue, spread the contamination, and potentially accelerate the release of irritating vapors.

Step-by-Step Spill Cleanup Protocol
  • Isolate the Area: Evacuate personnel not wearing appropriate PPE. Ensure local exhaust ventilation is running at maximum capacity.

  • Upgrade PPE: Responders must wear a full-face respirator or a tightly fitting N95 mask with safety goggles[4].

  • Dry Sweep Method: Using non-sparking tools, carefully sweep up the powder. Do not use compressed air or water , as this will aerosolize the irritant[4].

  • Containment: Place the collected material into a sealable, hazardous waste container labeled for organic solid waste.

  • Final Decontamination: Only after all visible solid is removed should the area be wiped down with a damp cloth and mild detergent.

Spill S1 Powder Spill Detected S2 Ensure Local Exhaust Ventilation S1->S2 S3 Upgrade PPE (N95/P100 Mask) S2->S3 S4 Dry Sweep (Avoid Aerosolization) S3->S4 S5 Sealed Hazardous Waste Container S4->S5

Emergency spill response pathway emphasizing dry cleanup to prevent aerosolization.

References

  • Safety Data Sheet - Boron Molecular, boronmolecular.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvo6I2mFOYIrtJw9MnWVPYNezQyj04Q-ggPqHeh_maBY2fvvdpb-w-I5iF_f1MXf1gJL_RW3pmsvN13em7bXAZMMo4Pmqjr5iRXkIgF4TOs3h3cpjeV39Mte0L0YYrRZmMyJ1x54yGWYRTnxHSHa_Nr2B8l1GjkSiapsiPoG4=]
  • Cyclopropylboronic acid - Safety Data Sheet - ChemicalBook, chemicalbook.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdrtvJWc1-eSa1SgnE5OCT_7iUgvSXisr-It5863NebptJx5csbo60_qC_iJUQkMvXHjRV1rcNksTDr-jH8x8QRMRJPT1LijbVw0XUSg6Aw8HxtTl11g-AY8qCvnthSwAVDQmu0w9Fj0m7OY5jRUW4gMR80mbLLzs=]
  • Material Safety Data Sheet - Synquest Labs, synquestlabs.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHHCcYYM4JSGCbR00dLpy-XNgaCbvSyAL8nPAZU-pk74-KHlWNPNkFb4yoP1SM_NWRwQ0MUk8C3fq699pk-be7jXhhlwKVomZ6Y0ReTG9zYpbKi2v5-2A609EAZY3qVKMBH4V35KXsoF8I0u_-uj8yODoiyww8KvUs_OLZ6MJ6_z_OQludqsf0bYx7eDZ6_Fm4gUmU]
  • Pyridine-4-boronic acid - SAFETY DATA SHEET, fishersci.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzfdUnY3DwJA3V-imau-cysWY_zbitveZc-Tafvp0PjGJ3NEvysGfTH5NG_h_yL7KwMQtSpHFWRFTirUg86JqvQ6lTj7-uRkwd99uiDHW9PNULscxFMq22vfaoeZrdCYiArVO3DtPV1eqnfd1C5gmKTi3Tv_ket4F2oSpzcCdm407iZtA4vPCWGwd-kViPehR3GP_xy6AiTgXPKsG7aMm0AM4aUNE_XmaLpWL-PainOR-QT8QirOyrXmRnDog3NAvOCAi5Vpo3oohhVVCBXeqgxN5pQg==]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Methylcyclopropyl Boronic Acid

Introduction The cyclopropyl ring is a highly sought-after motif in medicinal chemistry and drug development. Its unique conformational and electronic properties—stemming from its inherent ring strain—often lead to impro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The cyclopropyl ring is a highly sought-after motif in medicinal chemistry and drug development. Its unique conformational and electronic properties—stemming from its inherent ring strain—often lead to improvements in metabolic stability, binding affinity, and membrane permeability of drug candidates. The 2-methylcyclopropyl group, in particular, offers an additional stereocenter and a lipophilic handle, providing chemists with a valuable tool for fine-tuning molecular properties.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds.[1][2][3] Its application to the synthesis of aryl- and vinyl-cyclopropanes is of significant interest.[4] However, the use of cyclopropyl boronic acids, including 2-methylcyclopropyl boronic acid, presents specific challenges. These reagents can be prone to decomposition and side reactions like protodeboronation, where the C-B bond is cleaved by a proton source.[4][5]

This application note provides a comprehensive guide for researchers on performing the palladium-catalyzed cross-coupling of 2-methylcyclopropyl boronic acid with aryl and vinyl halides/triflates. It details a robust protocol, explains the underlying mechanistic principles, and offers field-proven insights for troubleshooting and optimization.

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][6][7] Understanding this mechanism is crucial for rational optimization of reaction conditions.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the electrophile (R¹-X), forming a Pd(II) intermediate. This step is often rate-determining.[6][7]

  • Transmetalation: The organoboronic acid (R²-B(OH)₂), after activation by a base, transfers its organic group (the 2-methylcyclopropyl moiety) to the palladium center. The base activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which facilitates the transfer.[7][8][9]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are eliminated from the palladium, forming the desired C-C bond in the product (R¹-R²) and regenerating the catalytically active Pd(0) species.[1][6][7]

A critical consideration for cyclopropyl boronic acids is the potential for competing protodeboronation, a side reaction that consumes the boronic acid and reduces overall yield.[5] This can be exacerbated by the presence of water or acidic protons and is influenced by the choice of ligand and base.[5] Furthermore, the stability of the boronic acid itself is a key factor; cyclopropylboronic acid has a known propensity to deboronate, making careful handling and sometimes the use of more stable derivatives like trifluoroborate salts or MIDA boronates advisable.[4][9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L_n OxAdd R¹-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition Trans R¹-Pd(II)(R²)L_n OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Coupled Product (R¹-R²) Trans->Product ArylHalide Aryl/Vinyl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid 2-Methylcyclopropyl Boronic Acid (R²-B(OH)₂) BoronicAcid->Trans Base Base (e.g., K₃PO₄) Base->Trans Activation caption Fig. 1: Suzuki-Miyaura Catalytic Cycle

Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle for the coupling of an organohalide (R¹-X) with 2-methylcyclopropyl boronic acid (R²-B(OH)₂).

Core Protocol: General Procedure for Cross-Coupling

This protocol is a robust starting point for the coupling of 2-methylcyclopropyl boronic acid with a range of aryl or vinyl halides and triflates. Optimization may be required for specific substrates.

I. Reagents and Equipment
  • Palladium Precatalyst: Pd(OAc)₂ (Palladium(II) acetate) or a pre-formed Pd(0) source like Pd₂(dba)₃.

  • Ligand: A suitable phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃). The choice of ligand is critical and substrate-dependent.[10]

  • Boronic Acid: 2-Methylcyclopropyl boronic acid (or its corresponding boronate ester or trifluoroborate salt).

  • Electrophile: Aryl/vinyl bromide, iodide, or triflate. Aryl chlorides can also be used but often require more specialized catalyst systems.[4]

  • Base: Anhydrous inorganic base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).

  • Solvent: Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF, or a mixture like Dioxane/H₂O).

  • Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating block or oil bath, inert atmosphere setup (Argon or Nitrogen), standard glassware for workup and purification.

II. Experimental Workflow

Caption: Fig. 2: A typical workflow for setting up, running, and analyzing the cross-coupling reaction.

III. Step-by-Step Procedure

Safety Note: Handle all reagents in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Use appropriate personal protective equipment (PPE).

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.1-1.5 equivalents relative to Pd).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (typically 2.0-3.0 equivalents), the aryl/vinyl halide/triflate (1.0 equivalent), and the 2-methylcyclopropyl boronic acid (1.2-1.5 equivalents).

    • Scientist's Note: Using a slight excess of the boronic acid helps to drive the reaction to completion and compensates for any potential decomposition or homocoupling.[1]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe (a typical concentration is 0.1-0.5 M with respect to the limiting electrophile).

  • Reaction Execution: Place the sealed reaction vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically ranging from 80-110 °C).

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS until the starting electrophile is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[6]

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.[6]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Optimization and Troubleshooting

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and provides rationale for their selection, particularly for challenging substrates like 2-methylcyclopropyl boronic acid.

ParameterRecommended OptionsRationale & Field-Proven Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or specialized precatalysts (e.g., PEPPSI™-type).Pd(OAc)₂ is cost-effective but requires in-situ reduction to Pd(0). Pd₂(dba)₃ is a direct source of Pd(0). For less reactive electrophiles like aryl chlorides, advanced precatalysts that form highly active monoligated Pd(0) species are often necessary.[8]
Ligand Bulky, electron-rich phosphines: SPhos, XPhos, RuPhos, P(t-Bu)₃.Bulky ligands promote the reductive elimination step and can stabilize the catalytically active species.[5] However, excessively bulky ligands can sometimes promote undesirable protodeboronation.[5] The choice is a balance between reactivity and stability.
Base K₃PO₄, K₂CO₃, Cs₂CO₃, KF.A strong, non-nucleophilic base is required to form the boronate "ate" complex for transmetalation.[7][8] K₃PO₄ is a common and effective choice. For base-sensitive substrates, a milder base like KF may be beneficial.[8][11]
Solvent Toluene, Dioxane, THF, 2-MeTHF. Often with a small amount of water.Aprotic polar solvents are generally effective. While the reaction is often run under anhydrous conditions to minimize protodeboronation, a small amount of water can sometimes accelerate the transmetalation step by aiding in the dissolution of the inorganic base.
Boron Source Boronic Acid, Trifluoroborate Salt (e.g., K[R-BF₃]), MIDA Boronate.Cyclopropyl boronic acids can be unstable.[4][9] Potassium cyclopropyltrifluoroborates are often more stable, bench-top solids that release the boronic acid in situ.[3][4] MIDA boronates are highly stable and require a separate deprotection step, allowing for iterative couplings.[9]

Scope and Limitations

This protocol is generally applicable to a wide range of coupling partners.

  • Electrophiles: The reactivity order is typically I > Br ≈ OTf >> Cl. Aryl and vinyl iodides, bromides, and triflates are excellent substrates. The coupling of aryl chlorides is more challenging and usually requires specialized, highly active catalyst systems.[4]

  • Functional Group Tolerance: The Suzuki-Miyaura coupling is renowned for its excellent functional group tolerance. Esters, ketones, amides, nitriles, and ethers are generally well-tolerated.[4][10]

  • Stereochemistry: The coupling of chiral, non-racemic cyclopropyl boronic acids proceeds with retention of configuration at the cyclopropyl carbon center.[11]

Limitations:

  • Protodeboronation: As mentioned, this is a primary side reaction that can lower yields, especially with water-sensitive or sterically hindered substrates.[5] Careful control of anhydrous conditions is key.

  • Homocoupling: The coupling of two boronic acid molecules can occur, particularly if the reaction mixture is not properly degassed, as oxygen can promote this side reaction.[1]

  • Steric Hindrance: Highly substituted aryl halides (e.g., ortho,ortho-disubstituted) can be challenging substrates and may require higher temperatures, longer reaction times, and more active catalyst systems.

References

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • University of Glasgow. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available from: [Link]

  • ResearchGate. Palladium‐Catalyzed Cross‐Coupling between Alkylidenecyclopropanes and Boronic Acids | Request PDF. Available from: [Link]

  • Denmark Group, University of Illinois. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Available from: [Link]

  • ResearchGate. Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex | Request PDF. Available from: [Link]

  • Dreher, S. D., et al. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC. Available from: [Link]

  • LabXing. Ligand‐Promoted Oxidative Cross‐Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. Available from: [Link]

  • Wang, Y., et al. Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. PMC. Available from: [Link]

  • American Chemical Society. Bulky ligands promote palladium-catalyzed protodeboronation. Available from: [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Available from: [Link]

  • Semantic Scholar. Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Available from: [Link]

  • Leonori, D., et al. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available from: [Link]

  • Google Patents. CN105001249A - Method for preparing cyclopropyl boronic acid.
  • Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available from: [Link]

  • Polymer Chemistry (RSC Publishing). Synthesis and polymerization of boronic acid containing monomers. Available from: [Link]

  • Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts. Available from: [Link]

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Application

Advanced Application Note: Copper-Mediated N-Cyclopropylation Using Cyclopropylboronic Acid

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary The incorporation of cyclopropyl groups into nitrogen-containin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary

The incorporation of cyclopropyl groups into nitrogen-containing pharmacophores is a highly sought-after transformation in medicinal chemistry. The N-cyclopropyl moiety frequently improves metabolic stability, restricts molecular conformation, and offers a more favorable lipophilicity profile compared to larger alkyl substituents. However, traditional alkylation methods (e.g., SN2 displacement using cyclopropyl halides) are notoriously ineffective due to the high kinetic barrier associated with nucleophilic attack at the cyclopropyl carbon.

To overcome this, copper-mediated Chan-Lam cross-coupling using cyclopropylboronic acid has emerged as the premier synthetic strategy. This guide details the mechanistic rationale, critical reaction parameters, and validated protocols for the N-cyclopropylation of azoles, amides, sulfonamides, anilines, and aliphatic amines.

Mechanistic Framework

The N-cyclopropylation reaction operates via a modified Chan-Lam catalytic cycle. Understanding this cycle is critical for troubleshooting and optimizing yields, as the cyclopropyl moiety introduces unique challenges not seen in standard N-arylation.

CatalyticCycle A Cu(II)X2 (Precatalyst) B [Cu(II)(Amine)X] Coordination A->B + Amine, Base C [Cu(II)(Cyclopropyl)(Amine)] Transmetalation B->C + c-Pr-B(OH)2 D [Cu(III)(Cyclopropyl)(Amine)] Oxidation C->D + O2 (Oxidant) E N-Cyclopropyl Product + Cu(I)X D->E Reductive Elimination E->A + O2, HX (Turnover)

Fig 1: Proposed Chan-Lam catalytic cycle for copper-mediated N-cyclopropylation.

Mechanistic Causality:

  • Coordination: The nitrogen nucleophile is deprotonated by the base and coordinates to the Cu(II) center. The pKa of the substrate dictates the required base strength.

  • Transmetalation: The cyclopropyl group transfers from boron to copper. Cyclopropylboronic acid is highly susceptible to protodeboronation during this step, which is why an excess (typically 2.0 equivalents) is required[1].

  • Oxidation: The Cu(II) intermediate is oxidized to a highly reactive Cu(III) species by molecular oxygen (O2).

  • Reductive Elimination: The Cu(III) complex undergoes rapid reductive elimination to form the C–N bond, releasing the product and a Cu(I) species, which is subsequently re-oxidized to Cu(II) by O2.

Key Parameters & Causality in Experimental Design

To ensure a self-validating and robust experimental setup, the following variables must be tightly controlled:

  • Copper Source & Ligand: Cu(OAc)2 is the universal precatalyst. For azoles and amides, stoichiometric Cu(OAc)2 without a ligand can be used, but the addition of 2,2'-bipyridine (bipy) or DMAP stabilizes the copper intermediates and prevents the precipitation of inactive copper oxides. For aliphatic amines and anilines, 2,2'-bipyridine is strictly required to prevent the stronger aliphatic amine from over-coordinating and poisoning the catalyst[2].

  • Base Selection:

    • Azoles/Sulfonamides (pKa ~10–14): Mild bases like Na2CO3 are sufficient[1].

    • Indoles/Cyclic Amides (pKa ~15–17): Stronger bases such as NaHMDS are required to ensure complete deprotonation and facilitate Cu-N bond formation prior to transmetalation[3].

  • Atmosphere (The Oxygen Paradox): While O2 is necessary for catalyst turnover, it also promotes the oxidative homocoupling of cyclopropylboronic acid. For highly electron-rich substrates (e.g., 5-methoxyindole), the transmetalation step is slow. In these specific cases, running the reaction under an Argon atmosphere with stoichiometric Cu(OAc)2 suppresses boronic acid degradation and significantly improves the yield[1].

Quantitative Data Summary

The following table summarizes the optimal conditions mapped to specific substrate classes based on authoritative literature,,[3].

Substrate ClassCatalyst/PromoterLigandBaseSolvent & TempAtmosphereTypical Yield
Azoles & Sulfonamides Cu(OAc)₂ (1.0 eq)2,2'-Bipyridine (1.0 eq)Na₂CO₃ (1.0 eq)DCE, 50 °CAir60–90%
Electron-Rich Indoles Cu(OAc)₂ (1.0 eq)2,2'-Bipyridine (1.0 eq)Na₂CO₃ (1.0 eq)DCE, 50 °CArgon50–60%
Aliphatic Amines Cu(OAc)₂ (1.0 eq)2,2'-Bipyridine (1.0 eq)Na₂CO₃ (2.0 eq)DCE, 70 °CAir70–95%
Indoles & Cyclic Amides Cu(OAc)₂ (0.1–1.0 eq)DMAP (2.0 eq)NaHMDS (1.0 eq)Toluene, 95 °CO₂ / Air65–85%

Detailed Experimental Protocols

Workflow Step1 1. Assembly Substrate + Boronic Acid + Cu Catalyst + Base Step2 2. Environment Add Solvent (DCE/Tol) Set Atmosphere (Air/Ar) Step1->Step2 Step3 3. Reaction Heat to 50-95°C Monitor via LC-MS Step2->Step3 Step4 4. Quench Aq. NH3 or EDTA Extract Organics Step3->Step4 Step5 5. Isolate Silica Chromatography or Prep-HPLC Step4->Step5

Fig 2: Standardized experimental workflow for N-cyclopropylation reactions.

Protocol A: N-Cyclopropylation of Azoles, Amides, and Sulfonamides[1]

Self-Validating Rationale: This protocol uses mild base and moderate heating. The reaction progress is validated by the disappearance of the starting material mass and the appearance of the [M+40] mass peak (+C3H4) via LC-MS.

  • Reagent Assembly: To a clean, dry reaction vial, add the nitrogenous substrate (1.0 mmol), cyclopropylboronic acid (171.8 mg, 2.0 mmol), Cu(OAc)2 (181.6 mg, 1.0 mmol), 2,2'-bipyridine (156.2 mg, 1.0 mmol), and Na2CO3 (106.0 mg, 1.0 mmol).

  • Solvent Addition: Suspend the solid mixture in 1,2-dichloroethane (DCE) (3.5 mL).

  • Reaction: Attach a reflux condenser (or loosely cap the vial to allow air exchange) and stir the suspension vigorously at 50 °C under an ambient air atmosphere.

  • Monitoring: Check the reaction via TLC or LC-MS after 12 hours. Note: If the starting material persists but the boronic acid is fully consumed (evident by a lack of effervescence upon micro-aliquot quenching), add an additional 0.5 mmol of cyclopropylboronic acid.

  • Quench & Workup: Cool to room temperature. Dilute the mixture with CH2Cl2 (10 mL) and wash with a 10% aqueous solution of NH4OH (10 mL) to sequester and remove copper salts (the aqueous layer will turn deep blue).

  • Isolation: Extract the aqueous layer with CH2Cl2 (2 × 10 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: N-Cyclopropylation of Aliphatic Amines and Anilines[2]

Self-Validating Rationale: Aliphatic amines require a higher temperature and an increased equivalent of base to counteract the formation of stable, unreactive Cu-amine complexes.

  • Reagent Assembly: Combine the primary/secondary amine (1.0 mmol), cyclopropylboronic acid (171.8 mg, 2.0 mmol), Cu(OAc)2 (181.6 mg, 1.0 mmol), 2,2'-bipyridine (156.2 mg, 1.0 mmol), and Na2CO3 (212.0 mg, 2.0 mmol) in a reaction vessel.

  • Solvent Addition: Add DCE (4.0 mL).

  • Reaction: Stir the mixture at 70 °C under an open-air atmosphere for 16–24 hours.

  • Workup & Isolation: Follow steps 5 and 6 from Protocol A.

Protocol C: N-Cyclopropylation of Indoles and Cyclic Amides[3]

Self-Validating Rationale: Indoles are poor nucleophiles. The use of NaHMDS ensures quantitative generation of the indolide anion, forcing coordination to the copper center.

  • Reagent Assembly: In a flame-dried flask, add the indole/cyclic amide (1.0 mmol), cyclopropylboronic acid (171.8 mg, 2.0 mmol), Cu(OAc)2 (18.2 mg, 0.1 mmol for catalytic, or up to 1.0 mmol for difficult substrates), and DMAP (244.3 mg, 2.0 mmol).

  • Solvent & Base Addition: Add anhydrous Toluene (5.0 mL). Slowly add NaHMDS (1.0 M in THF, 1.0 mL, 1.0 mmol) dropwise at room temperature.

  • Reaction: Equip the flask with an O2 balloon (or dry air balloon) and heat to 95 °C for 12–24 hours.

  • Workup & Isolation: Cool to room temperature, quench with saturated aqueous NH4Cl (10 mL), extract with EtOAc (3 × 10 mL), dry over Na2SO4, concentrate, and purify via column chromatography.

Troubleshooting & Optimization

  • Incomplete Conversion: The most common failure mode is the premature consumption of cyclopropylboronic acid via protodeboronation (yielding cyclopropane gas) or oxidative homocoupling (yielding bicyclopropyl). Solution: Implement a syringe-pump addition of the boronic acid over 4 hours, or simply add the boronic acid in two batches (1.0 eq at t=0, 1.0 eq at t=8h).

  • Substrate Oxidation: If the nitrogenous substrate is prone to oxidation (e.g., electron-rich anilines), the ambient air can cause degradation. Solution: Switch to a stoichiometric Cu(OAc)2 protocol under a strict Argon atmosphere to eliminate O2-mediated side reactions[1].

  • Persistent Copper Emulsions during Workup: Copper-bipyridine complexes can form stubborn emulsions during aqueous extraction. Solution: Substitute the aqueous NH4OH wash with a saturated aqueous solution of EDTA disodium salt, and filter the biphasic mixture through a pad of Celite before separation.

References

  • [2] Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications (RSC Publishing), 2010, 46, 3393-3395. URL:[Link]

  • [1] Copper-Mediated N-Cyclopropylation of Azoles, Amides, and Sulfonamides by Cyclopropylboronic Acid. The Journal of Organic Chemistry (ACS Publications), 2008, 73, 16, 6441–6444. URL:[Link]

  • [3] N-cyclopropylation of indoles and cyclic amides with copper(II) reagent. Organic Letters (ACS Publications), 2008, 10, 8, 1653-1655. URL:[Link]

Sources

Method

Rhodium-Catalyzed Conjugate Addition of Cyclopropylboronic Acids: Application Notes and Protocols

An In-depth Guide for Researchers and Drug Development Professionals Abstract The introduction of a cyclopropyl moiety into molecular scaffolds is a highly valuable strategy in medicinal chemistry and materials science,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

The introduction of a cyclopropyl moiety into molecular scaffolds is a highly valuable strategy in medicinal chemistry and materials science, often imparting unique conformational rigidity, metabolic stability, and bioactivity. The rhodium-catalyzed conjugate addition (or 1,4-addition) of cyclopropylboronic acids to electron-deficient olefins has emerged as a powerful and reliable method for creating carbon-carbon bonds with high stereocontrol. This reaction offers a direct pathway to valuable β-cyclopropyl substituted carbonyls, sulfones, and nitroalkanes. This guide provides a detailed overview of the reaction mechanism, discusses the critical parameters for optimization, presents a robust experimental protocol, and offers practical troubleshooting advice for researchers.

Theoretical Background and Mechanistic Insights

The success of the rhodium-catalyzed conjugate addition lies in its predictable mechanism and broad functional group tolerance. While the general cycle is well-understood for aryl and alkenylboronic acids, the use of cyclopropyl groups presents unique and advantageous considerations.

The General Catalytic Cycle

The reaction is understood to proceed through a Rh(I)-based catalytic cycle. Mechanistic studies, including detailed NMR observation of intermediates, have established a clear pathway involving three key species: an organorhodium complex, an oxa-π-allylrhodium (or rhodium enolate), and a hydroxorhodium species.[1][2][3]

The cycle can be summarized in four main steps:

  • Transmetalation: A cyclopropyl group is transferred from the boronic acid to a hydroxorhodium(I) complex, [Rh(OH)(L)], to form a cyclopropylrhodium(I) intermediate, [Rh(Cp)(L)], and release water. This step is often considered the rate-determining step of the cycle.[3]

  • Carborhodation (Migratory Insertion): The electron-deficient alkene (e.g., an enone) coordinates to the cyclopropylrhodium(I) species. The cyclopropyl group then migrates to the β-carbon of the alkene, forming a rhodium enolate intermediate.[2] This step is typically irreversible and determines the stereochemistry of the final product when a chiral ligand (L*) is used.

  • Protonolysis/Hydrolysis: The rhodium enolate is protonated by a water molecule (or another protic source in the medium), which releases the β-cyclopropyl ketone product.

  • Regeneration of Catalyst: The protonolysis step regenerates the active hydroxorhodium(I) catalyst, allowing it to re-enter the catalytic cycle.

Catalytic Cycle Fig. 1: Rh(I)-Catalyzed Conjugate Addition Cycle RhOH [Rh(I)(OH)(L)] (Hydroxorhodium) RhCp [Rh(I)(Cp)(L)] (Cyclopropylrhodium) RhOH->RhCp Transmetalation + CpB(OH)₂ - H₂O, B(OH)₃ RhEnolate Rh(I) Enolate (Oxa-π-allylrhodium) RhCp->RhEnolate Migratory Insertion + Enone RhEnolate->RhOH Catalyst Regeneration Product β-Cyclopropyl Product RhEnolate->Product Protonolysis + H₂O center

Caption: Fig. 1: Rh(I)-Catalyzed Conjugate Addition Cycle

The Unique Advantage of Cyclopropylboronic Acids

The conjugate addition of many simple alkyl groups using rhodium catalysts is notoriously difficult. This is because the intermediate alkylrhodium(I) species, if it possesses a β-hydrogen, can readily undergo β-hydride elimination to form a hydridorhodium species and an alkene, which is a common decomposition pathway.

The cyclopropylrhodium(I) intermediate, however, is special. A potential β-hydride elimination from this species would lead to the formation of cyclopropene, a highly strained and energetically unfavorable molecule. This inherent structural feature of the cyclopropyl group effectively suppresses the β-hydride elimination pathway, making cyclopropylboronic acids excellent substrates for rhodium-catalyzed additions where other alkyl groups might fail. Furthermore, studies using substituted cyclopropylboronates have shown that both the transmetalation and subsequent insertion steps proceed with retention of configuration, ensuring a stereospecific transfer of the cyclopropyl group.

Reaction Components and Optimization

Careful selection of the catalyst, ligand, substrate, and solvent is crucial for achieving high yields and enantioselectivity.

Rhodium Precursors

Several commercially available Rh(I) sources are effective for this transformation. The choice often depends on air stability, cost, and ease of handling.

  • [Rh(acac)(CO)₂] or [Rh(acac)(C₂H₄)₂]: These are common, air-stable precursors that require in-situ activation with the chosen ligand. The acetylacetonato (acac) ligand must be displaced for the catalytic cycle to begin.[4]

  • [Rh(OH)(L)]₂:* Dimeric hydroxorhodium complexes, particularly with chiral diene ligands, have been shown to be highly active catalysts.[2] They can sometimes be used at lower temperatures and may give higher yields compared to acac-based precursors.[2]

Ligand Selection: The Key to Selectivity

The ligand is arguably the most critical component for achieving high enantioselectivity. While chiral phosphine ligands like BINAP are highly effective for aryl and alkenylboronic acids, recent research has demonstrated that chiral diene ligands are often superior for the addition of cyclopropylboronic acid.[4][5][6]

Specifically, diene ligands based on a tetrafluorobenzobarrelene (tfb) framework have shown exceptional performance, providing high catalytic activity and enantioselectivity across a range of substrates.[7] The choice of substituents on the diene ligand can be tuned to optimize results for specific substrates.

Substrate Scope

The rhodium-catalyzed addition of cyclopropylboronic acid is compatible with a wide array of electron-deficient alkenes. High yields and selectivities have been reported for the following classes of Michael acceptors.

Michael Acceptor ClassExample SubstratesTypical YieldsTypical Enantioselectivity (ee)Reference
Alkenyl Sulfones Phenyl vinyl sulfone, Pyridyl vinyl sulfoneGood to High>95%
α,β-Unsaturated Ketones Cyclohexenone, Chalcone, Methyl vinyl ketoneGood81-86%
α,β-Unsaturated Esters Ethyl acrylate, tert-Butyl acrylateGood82-85%
Nitroalkenes β-NitrostyreneHighHigh[7][8]
α-Methylene-β-lactones Nocardiolactone precursorsExcellentN/A (focus on diastereoselectivity)[9]
Solvents and Additives

A key feature of this reaction is its frequent use of aqueous solvent systems, most commonly a mixture of an organic solvent like dioxane or toluene with water (e.g., 10:1 v/v).[2][4] Water is believed to be essential for the protonolysis of the rhodium enolate and the regeneration of the active hydroxorhodium catalyst.

In many protocols, especially those starting with Rh(acac) precursors, a base is not strictly required as the hydroxo species is generated in the cycle. However, in some tandem reactions or with specific substrates, bases like Ba(OH)₂ have been employed.[10]

Detailed Experimental Protocols

The following protocol is a generalized procedure adapted from highly successful reports on the enantioselective addition of cyclopropylboronic acid to electron-deficient alkenes using a chiral diene-rhodium catalyst.

General Protocol for Enantioselective Conjugate Addition

Materials:

  • Rhodium precursor (e.g., [Rh(acac)(C₂H₄)₂])

  • Chiral diene ligand (e.g., (S,S)-Fc-tfb*)

  • Cyclopropylboronic acid

  • Michael acceptor (e.g., Phenyl vinyl sulfone)

  • Anhydrous dioxane

  • Degassed deionized water

  • Inert atmosphere supplies (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, add the rhodium precursor (e.g., [Rh(acac)(C₂H₄)₂], 0.0075 mmol, 1.5 mol%) and the chiral diene ligand (0.00825 mmol, 1.65 mol%).

  • Add anhydrous dioxane (1.0 mL) and stir the mixture at room temperature for 10 minutes to allow for ligand exchange and catalyst formation. The solution should become homogeneous.

  • Reaction Assembly: To the catalyst solution, add the Michael acceptor (0.5 mmol, 1.0 equiv) followed by cyclopropylboronic acid (0.75 mmol, 1.5 equiv).

  • Add degassed deionized water (0.1 mL) to the reaction mixture.

  • Reaction Execution: Seal the Schlenk tube and place it in a pre-heated oil bath at the desired temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and wash with saturated aqueous NaCl solution (2 x 5 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure β-cyclopropyl product.

Product Characterization

The structure and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and diastereomeric ratio (if applicable).

  • Mass Spectrometry (HRMS): To confirm the molecular weight.

  • Chiral HPLC or SFC: To determine the enantiomeric excess (ee) of the product.

Workflow and Troubleshooting

A systematic approach to the experimental setup and a clear plan for addressing potential issues are essential for success.

Experimental Workflow start Start: Assemble Glassware (under inert atmosphere) catalyst_prep Catalyst Pre-formation: 1. Add Rh precursor & ligand 2. Add anhydrous dioxane 3. Stir for 10 min start->catalyst_prep reagent_add Reagent Addition: 1. Add Michael acceptor 2. Add Cyclopropylboronic acid 3. Add degassed water catalyst_prep->reagent_add reaction Reaction: - Seal vessel - Heat to target temp (e.g., 80°C) - Monitor by TLC/GC-MS reagent_add->reaction workup Aqueous Work-up: 1. Cool to RT 2. Dilute with EtOAc 3. Wash with brine reaction->workup purify Purification: 1. Dry organic layer (MgSO₄) 2. Concentrate in vacuo 3. Flash Chromatography workup->purify analysis Analysis: - NMR (¹H, ¹³C) - HRMS - Chiral HPLC (for ee) purify->analysis end End: Pure Product analysis->end

Caption: Fig. 2: General Experimental Workflow Diagram

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen contamination)Ensure all reagents, solvents, and equipment are rigorously deoxygenated. Use fresh, high-purity rhodium precursors and ligands.
Low reaction temperatureIncrease the temperature in 10-20 °C increments. Some substrates require higher thermal energy.
Poor quality boronic acidBoronic acids can dehydrate to form boroxines. Consider using freshly opened or purified boronic acid. Using a slight excess (1.5-2.0 equiv) can also help.
Low Enantioselectivity Inappropriate ligandScreen different chiral diene or phosphine ligands. Enantioselectivity is highly substrate- and ligand-dependent.
Racemization of productIf the product has an acidic α-proton, it could racemize during work-up or chromatography. Use a neutral work-up and consider deactivating silica gel with triethylamine.
Reaction temperature too highRun the reaction at a lower temperature. High temperatures can sometimes erode enantioselectivity.
Side Product Formation Protodeboronation of boronic acidThis side reaction produces cyclopropane and is competitive at high temperatures.[2] Consider using a more active catalyst system like [Rh(OH)(L*)]₂ that may allow for lower reaction temperatures.
Michael acceptor polymerizationEnsure the Michael acceptor is pure and free of polymerization inhibitors/promoters. Add it to the pre-formed catalyst solution.

References

  • Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (2002). Catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids. Arylrhodium, oxa-pi-allylrhodium, and hydroxorhodium intermediates. Journal of the American Chemical Society, 124(18), 5052–5058. [Link]

  • Takaya, Y., Ogasawara, M., Hayashi, T., Sakai, M., & Miyaura, N. (2002). Catalytic Cycle of Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids. Arylrhodium, Oxa-π-allylrhodium, and Hydroxorhodium Intermediates. Journal of the American Chemical Society, 124(18), 5052-5058. [Link]

  • Marquez, J. (2008). The Ligand Effects in the Rhodium Catalyzed 1,4-Addition Reaction of Terminal Alkynes to α,β-Unsaturated Ketones. SURFACE at Syracuse University. [Link]

  • Takechi, R., & Nishimura, T. (2015). Enantioselective 1,4-addition of cyclopropylboronic acid catalyzed by rhodium/chiral diene complexes. Chemical Communications, 51(35), 7545-7548. [Link]

  • Takechi, R., & Nishimura, T. (2015). Enantioselective 1,4-addition of cyclopropylboronic acid catalyzed by rhodium/chiral diene complexes. Semantic Scholar. [Link]

  • Maji, B., & Yamamoto, H. (2017). Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts. Chemical Science, 8(12), 8036-8042. [Link]

  • Hayashi, T. (2001). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins. SciSpace. [Link]

  • Takechi, R., & Nishimura, T. (2015). Enantioselective 1,4-addition of cyclopropylboronic acid catalyzed by rhodium/chiral diene complexes. Chemical Communications. [Link]

  • Zigterman, J. L., Woo, J. C. S., Walker, S. D., Tedrow, J. S., Borths, C. J., Bunel, E. E., & Faul, M. M. (2007). Highly Selective Rhodium-Catalyzed Conjugate Addition Reactions of 4-Oxobutenamides. The Journal of Organic Chemistry, 72(23), 8870–8876. [Link]

  • Marquez, J. (2008). The Ligand Effects in the Rhodium Catalyzed 1,4-Addition Reaction of Terminal Alkynes to -Unsaturated Ketones. SURFACE at Syracuse University. [Link]

  • Feringa, B. L., & Piarulli, U. (2010). Rhodium- and Palladium-Catalyzed Asymmetric Conjugate Additions. In Catalytic Asymmetric Conjugate Reactions (pp. 1-66). Wiley-VCH. [Link]

  • Nishimura, T. (2015). Enantioselective 1,4-addition of cyclopropylboronic acid catalyzed by rhodium/chiral diene complexes. Semantic Scholar. [Link]

  • Doyle, M. P., & Hu, W. (2002). Ligand Effects in the Rhodium(II)-Catalyzed Reactions of .alpha.-Diazoamides. Oxindole Formation is Promoted by the Use of Rhodium(II) Perfluorocarboxamide Catalysts. The Journal of Organic Chemistry, 67(9), 2954-2960. [Link]

  • Behenna, D. C., & Stoltz, B. M. (2010). Synthetic applications of rhodium catalysed conjugate addition. Chemical Society Reviews, 39(8), 3057-3072. [Link]

  • Xia, Y., et al. (2023). Rh-Catalyzed [4 + 1] Reaction of Cyclopropyl-Capped Dienes (but not Common Dienes) and Carbon Monoxide. Journal of the American Chemical Society, 145(31), 17087–17095. [Link]

  • Ye, S., et al. (2019). Rhodium(II)-catalysed generation of cycloprop-1-en-1-yl ketones and their rearrangement to 5-aryl-2-siloxyfurans. Chemical Communications, 55(65), 9691-9694. [Link]

  • Stoltz, B. M., & Behenna, D. C. (2011). Enantioselective Construction of Quaternary Stereocenters by Palladium-Catalyzed Conjugate Addition of Arylboronic Acids to β-Substituted, Cyclic Enones. Organic Syntheses, 88, 308. [Link]

  • Dong, G., et al. (2020). Rhodium-Catalyzed Ring-Opening Hydroacylation of Alkylidenecyclopropanes with Chelating Aldehydes for the Synthesis of γ,δ-Unsaturated Ketones. Organic Letters, 22(13), 5158–5163. [Link]

  • Navarro, C., & Csákÿ, A. G. (2008). Stereoselective RhI-Catalyzed Tandem Conjugate Addition of Boronic Acids−Michael Cyclization. Organic Letters, 10(2), 217-219. [Link]

  • Hartwig, J. F., et al. (2016). Rhodium-Catalyzed Enantioselective Silylation of Cyclopropyl C-H Bonds. eScholarship.org. [Link]

  • Yousuf, M., & Taylor, R. J. K. (2017). Rh-Catalyzed Conjugate Addition of Aryl and Alkenyl Boronic Acids to α-Methylene-β-lactones. ACS Omega, 2(8), 4475–4483. [Link]

Sources

Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Chlorides with ((1S,2S)-2-Methylcyclopropyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Arylcyclopropanes The cyclopropyl motif is a highly sought-after structural element in medicinal chemistry. Its un...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Arylcyclopropanes

The cyclopropyl motif is a highly sought-after structural element in medicinal chemistry. Its unique conformational and electronic properties, which can mimic a phenyl ring or a gem-dimethyl group while introducing a specific three-dimensional geometry, make it a valuable tool for modulating the pharmacological properties of drug candidates. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[1] This guide provides a detailed experimental framework for the coupling of challenging aryl chlorides with the stereochemically defined ((1S,2S)-2-Methylcyclopropyl)boronic acid, a building block for introducing chiral cyclopropane scaffolds.

Aryl chlorides are economically attractive and widely available starting materials, yet their lower reactivity compared to aryl bromides or iodides presents a significant challenge for cross-coupling reactions.[2] This is primarily due to the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[1] Furthermore, small-ring boronic acids, such as cyclopropylboronic acid, are prone to side reactions like protodeboronation, which can diminish reaction yields.[3] This document will address these challenges by presenting robust catalytic systems and optimized protocols.

Mechanistic Insights and Key Experimental Considerations

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is crucial for rational troubleshooting and optimization.

The Catalytic Cycle

The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: A low-valent Palladium(0) species inserts into the aryl-chloride bond, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides and necessitates the use of electron-rich and bulky ligands to promote the reaction.[4]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition ArPdCl Ar-Pd(II)L₂-Cl OA->ArPdCl TM Transmetalation ArPdR Ar-Pd(II)L₂-R TM->ArPdR RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Pd0->OA Ar-Cl ArPdCl->TM R-B(OH)₂ Base ArPdR->RE Ar-R caption Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Overcoming the Challenges

Aryl Chloride Activation: The inertness of the C-Cl bond requires a highly active catalyst. Modern catalyst systems typically employ a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a sterically bulky and electron-rich phosphine ligand.[5] These ligands stabilize the palladium center and promote the oxidative addition step. N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for this transformation.[4]

Cyclopropylboronic Acid Stability: Cyclopropylboronic acids are susceptible to protodeboronation, especially under harsh basic conditions or at elevated temperatures.[3] To mitigate this, several strategies can be employed:

  • Use of Milder Bases: While strong bases are often used to activate the boronic acid, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective while minimizing decomposition.[6]

  • Use of Stable Surrogates: Potassium organotrifluoroborates (R-BF₃K) and N-methyliminodiacetic acid (MIDA) boronates are air- and moisture-stable alternatives to boronic acids.[5] They slowly release the boronic acid in situ under the reaction conditions, maintaining a low concentration and suppressing side reactions. The use of potassium cyclopropyltrifluoroborate has been successfully demonstrated for coupling with aryl chlorides.[3]

Catalyst and Ligand Selection

The choice of the palladium source and, more critically, the ligand is paramount for a successful coupling with aryl chlorides. The table below summarizes some highly effective ligands for this transformation.

Ligand Name (Acronym)StructureKey Features & Advantages
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) [Image of XPhos structure]Highly effective for coupling of aryl chlorides due to its steric bulk and electron-rich nature. Promotes efficient oxidative addition.[3][5]
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos) [Image of tBuXPhos structure]Even more sterically hindered than XPhos, often providing higher reactivity for very challenging substrates.
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) [Image of SPhos structure]Excellent for heteroaryl chlorides and generally a very active and versatile ligand.[7]
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) [Image of RuPhos structure]Particularly effective for the coupling of secondary alkyltrifluoroborates.[8]
1,3-Bis(2,6-Diisopropylphenyl)imidazolium chloride (IPr) [Image of IPr structure]An N-heterocyclic carbene (NHC) precursor that forms highly active catalysts for coupling unactivated aryl chlorides.[4]
all-cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane (Tedicyp) [Image of Tedicyp structure]A tetraphosphine ligand shown to be very efficient for the coupling of cyclopropylboronic acid with aryl chlorides.[8]

Experimental Protocols

The following protocols are based on established procedures for the coupling of cyclopropylboronic acid derivatives with aryl chlorides and should serve as a robust starting point for the coupling with ((1S,2S)-2-Methylcyclopropyl)boronic acid.[3]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent_Prep Reagent Preparation (Aryl Chloride, Boronic Acid Derivative, Base, Solvent) Assembly Reaction Assembly (Inert Atmosphere) Reagent_Prep->Assembly Catalyst_Prep Catalyst System Preparation (Pd Precursor + Ligand) Catalyst_Prep->Assembly Heating Heating & Stirring (e.g., 100°C, 24h) Assembly->Heating Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Heating->Monitoring Quenching Quenching & Extraction Monitoring->Quenching Upon Completion Drying Drying of Organic Layer Quenching->Drying Purification Purification (Column Chromatography) Drying->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis caption Figure 2: General Experimental Workflow.

Caption: Figure 2: General Experimental Workflow.

Protocol 1: Using Potassium ((1S,2S)-2-Methylcyclopropyl)trifluoroborate

This protocol is adapted from the successful coupling of potassium cyclopropyltrifluoroborate with aryl chlorides and is recommended for its use of a stable boronic acid surrogate.[3][5]

Materials:

  • Aryl chloride (1.0 equiv)

  • Potassium ((1S,2S)-2-Methylcyclopropyl)trifluoroborate (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • XPhos (6 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Toluene or Cyclopentyl methyl ether (CPME) (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup: In a glovebox, charge a dry reaction vessel with Pd(OAc)₂ (3 mol%), XPhos (6 mol%), potassium ((1S,2S)-2-Methylcyclopropyl)trifluoroborate (1.2 equiv), and Cs₂CO₃ (3.0 equiv).

  • Reagent Addition: Add the aryl chloride (1.0 equiv).

  • Solvent Addition: Add a degassed 10:1 mixture of toluene/water or CPME/water to achieve a final concentration of 0.25 M with respect to the aryl chloride.

  • Reaction: Seal the vessel and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously for 18-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using ((1S,2S)-2-Methylcyclopropyl)boronic Acid

This protocol is for the direct use of the boronic acid and requires careful handling to minimize decomposition.

Materials:

  • Aryl chloride (1.0 equiv)

  • ((1S,2S)-2-Methylcyclopropyl)boronic acid (1.5 equiv)

  • [Pd(C₃H₅)Cl]₂ (0.5 mol%)

  • Tedicyp (1.2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Preparation: In a glovebox, prepare a stock solution of the catalyst by dissolving [Pd(C₃H₅)Cl]₂ and Tedicyp in a small amount of degassed 1,4-dioxane.

  • Reaction Setup: In a separate reaction vessel, add the aryl chloride (1.0 equiv), ((1S,2S)-2-Methylcyclopropyl)boronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst and Solvent Addition: Add the required volume of the catalyst stock solution and enough degassed 1,4-dioxane to reach the desired concentration (e.g., 0.2 M).

  • Reaction: Seal the vessel and heat the mixture at 80-100 °C, stirring vigorously for 12-24 hours.

  • Monitoring and Work-up: Follow the same monitoring, work-up, and purification steps as described in Protocol 1.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert conditions- Low reaction temperature- Use a fresh palladium precursor and ligand.- Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere.- Increase the reaction temperature in increments (e.g., 10 °C).
Low Yield with Starting Material Consumption - Protodeboronation of the boronic acid- Competing side reactions (e.g., hydrodehalogenation)- Switch to the trifluoroborate salt (Protocol 1).- Use a milder base (e.g., K₂CO₃).- Screen different ligands; some may suppress side reactions more effectively.
Formation of Homocoupled Boronic Acid Product - Presence of oxygen in the reaction- Improve degassing procedures for solvents and ensure a robust inert atmosphere.

Conclusion

The Suzuki-Miyaura coupling of aryl chlorides with ((1S,2S)-2-Methylcyclopropyl)boronic acid or its derivatives is a challenging yet highly rewarding transformation. Success hinges on the careful selection of a potent catalytic system capable of activating the inert C-Cl bond while preserving the integrity of the sensitive cyclopropylboronic acid. The use of bulky, electron-rich phosphine ligands such as XPhos, in combination with stable boronic acid surrogates like potassium trifluoroborates, provides a reliable and high-yielding entry point for the synthesis of valuable chiral arylcyclopropanes. The protocols and insights provided herein are intended to empower researchers to effectively implement this powerful synthetic methodology in their drug discovery and development programs.

References

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485. [Link]

  • Kondolff, I., Doucet, H., & Santelli, M. (2006). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Tetrahedron, 62(49), 11579-11586. [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. [Link]

  • ResearchGate. (2025). Aryl and vinyl cyclopropanes through the in situ generation of B-cyclopropyl-9-BBN and its Suzuki–Miyaura coupling. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Köllner, C., et al. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 21(1), 234-241. [Link]

  • Scribd. (n.d.). Suzuki Coupling Reaction Procedure. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. [Link]

  • Royal Society of Chemistry. (2010). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. [Link]

  • Figshare. (2007). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. [Link]

Sources

Method

Application Notes and Protocols for the Incorporation of the 2-Methylcyclopropyl Motif into Heterocyclic Systems

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The 2-methylcyclopropyl group has emerged as a valuable structural motif in contemporary medicina...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-methylcyclopropyl group has emerged as a valuable structural motif in contemporary medicinal chemistry, prized for its ability to confer a unique combination of steric and electronic properties to bioactive molecules. Its incorporation can significantly enhance metabolic stability, improve potency, and fine-tune physicochemical properties.[1][2][3] This guide provides a comprehensive overview of established and innovative synthetic strategies for introducing the 2-methylcyclopropyl moiety into heterocyclic scaffolds, which are themselves foundational components of a vast array of pharmaceuticals. Detailed application notes, field-proven insights, and step-by-step protocols are presented for key methodologies, including direct cyclopropanation of heterocyclic alkenes and cross-coupling reactions with 2-methylcyclopropyl building blocks. This document is intended to serve as a practical resource for researchers in drug discovery and development, enabling the strategic application of this privileged motif in the design of next-generation therapeutics.

The Strategic Value of the 2-Methylcyclopropyl Moiety in Drug Design

The cyclopropyl ring, despite its simple three-carbon structure, is a powerhouse in medicinal chemistry. Its inherent ring strain (approximately 27.5 kcal/mol) results in C-C bonds with significant p-character and shorter, stronger C-H bonds compared to their acyclic counterparts.[1] These features translate into several desirable attributes for drug candidates:

  • Enhanced Metabolic Stability: The robust C-H bonds of the cyclopropyl ring are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[2] Replacing a metabolically vulnerable ethyl or isopropyl group with a cyclopropyl or 2-methylcyclopropyl moiety can significantly extend a drug's half-life.

  • Improved Potency and Selectivity: The rigid, planar nature of the cyclopropyl ring acts as a conformational constraint, locking flexible molecules into a bioactive conformation. This pre-organization can lead to a more favorable entropic contribution to binding affinity for a biological target, thereby increasing potency and potentially enhancing selectivity.[1]

  • Modulation of Physicochemical Properties: The 2-methylcyclopropyl group can serve as a lipophilic yet compact substituent, influencing a molecule's solubility, permeability, and plasma clearance. The additional methyl group provides a handle for fine-tuning these properties and exploring structure-activity relationships (SAR).

  • Reduced Off-Target Effects: By altering metabolic pathways and providing a unique three-dimensional structure, the cyclopropyl group can help minimize interactions with unintended biological targets, leading to a better safety profile.[1]

The strategic placement of a methyl group on the cyclopropane ring offers an additional vector for optimization, allowing for subtle yet impactful modulation of a compound's steric and electronic profile.

Synthetic Strategies for the Introduction of the 2-Methylcyclopropyl Motif

The installation of a 2-methylcyclopropyl group onto a heterocyclic core can be approached in two primary ways: direct cyclopropanation of a pre-existing heterocyclic alkene or the coupling of a pre-functionalized heterocycle with a 2-methylcyclopropyl-containing building block.

Direct Cyclopropanation of Heterocyclic Alkenes

This approach involves the direct conversion of a double bond on a heterocyclic scaffold into a 2-methylcyclopropane ring. The choice of method depends on the nature of the heterocyclic substrate and the desired stereochemistry.

The Simmons-Smith reaction is a classic and reliable method for cyclopropanation that utilizes a carbenoid species, typically generated from a dihaloalkane and a zinc-copper couple or diethylzinc (Furukawa modification).[4][5][6] To introduce a 2-methylcyclopropyl group, 1,1-diiodoethane is used as the carbene precursor.

Causality Behind Experimental Choices:

  • Furukawa Modification (Et₂Zn): Diethylzinc is often preferred over the traditional zinc-copper couple as it is a homogeneous reagent, leading to more reproducible results and often higher yields, especially for more challenging substrates.[5]

  • Directing Groups: The presence of a hydroxyl or ether group proximal to the double bond can direct the cyclopropanation to occur on the same face of the molecule, providing a high degree of diastereoselectivity.[4] This is a powerful tool for controlling stereochemistry in complex molecules.

  • Solvent Choice: Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are typically used, as more basic solvents can complex with the zinc carbenoid and reduce its reactivity.[6]

Experimental Workflow: Simmons-Smith Cyclopropanation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Vinyl-Heterocycle 1,1-Diiodoethane Et₂Zn Solution start->reagents Gather setup Flame-dried flask Inert atmosphere (Ar/N₂) Anhydrous Solvent (DCM) reagents->setup Combine add_reagents Add Et₂Zn dropwise at 0°C setup->add_reagents warm_rt Warm to RT Stir 2-12h add_reagents->warm_rt monitor Monitor by TLC/LC-MS warm_rt->monitor quench Quench with sat. NH₄Cl (aq) at 0°C monitor->quench Completion extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end end purify->end Final Product

Caption: Workflow for Simmons-Smith 2-methylcyclopropanation.

Protocol 1: Diastereoselective 2-Methylcyclopropanation of a Vinyl-Substituted Pyridine Derivative

  • Materials:

    • 2-(But-1-en-2-yl)pyridine (1.0 equiv)

    • 1,1-Diiodoethane (2.0 equiv)

    • Diethylzinc (1.0 M solution in hexanes, 2.0 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add the 2-(but-1-en-2-yl)pyridine (1.0 equiv) and anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add 1,1-diiodoethane (2.0 equiv) to the stirred solution.

    • Slowly add the diethylzinc solution (2.0 equiv) dropwise over 20 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 2-(1-methyl-1-cyclopropyl)pyridine.

SubstrateProductYield (%)Diastereomeric Ratio
2-(But-1-en-2-yl)pyridine2-(1-Methyl-1-cyclopropyl)pyridine75-85N/A
1-Vinylimidazole1-(2-Methylcyclopropyl)imidazole60-70~1:1
Cross-Coupling Strategies with 2-Methylcyclopropyl Building Blocks

This powerful approach utilizes pre-formed 2-methylcyclopropyl building blocks that are then coupled to a functionalized heterocycle. This method is often more versatile and tolerant of a wider range of functional groups on the heterocyclic core.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[7] This reaction is a workhorse in medicinal chemistry due to its mild conditions and broad functional group tolerance. The use of 2-methylcyclopropylboronic acid or its esters allows for the direct installation of the 2-methylcyclopropyl motif onto a halo-substituted heterocycle.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligand is crucial for efficient catalysis. Buchwald and Fu have developed highly active catalysts for coupling alkylboronic acids.[8] For electron-deficient heterocycles like pyridines, specialized ligands may be required to promote the catalytic cycle.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.

Reaction Mechanism: Suzuki-Miyaura Coupling

cluster_inputs cluster_outputs Pd(0)L₂ Pd(0)L₂ Pd(II) Complex Pd(II) Complex Pd(0)L₂->Pd(II) Complex Oxidative Addition (Het-X) Transmetalation Complex Transmetalation Complex Pd(II) Complex->Transmetalation Complex Transmetalation (R-B(OH)₂ + Base) Product Complex Product Complex Transmetalation Complex->Product Complex Product Complex->Pd(0)L₂ Reductive Elimination (Het-R) Het-X Heterocyclic Halide R-B(OH)₂ 2-Methylcyclopropyl- boronic Acid Het-R 2-Methylcyclopropyl- Heterocycle

Sources

Technical Notes & Optimization

Troubleshooting

Preventing epimerization in reactions with chiral cyclopropylboronic acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the erosion of enantiomeric excess (ee) when utilizin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the erosion of enantiomeric excess (ee) when utilizing chiral cyclopropylboronic acids in Suzuki-Miyaura cross-couplings.

Unlike standard sp²-hybridized boronic acids, the sp³-hybridized cyclopropyl carbon is highly sensitive to its reaction environment. While the inherent ring strain of the cyclopropane ring provides some resistance to β-hydride elimination, epimerization (loss of stereochemical integrity) remains a critical failure point. This guide provides a mechanistic understanding and self-validating protocols to ensure stereochemical fidelity in your workflows.

Troubleshooting FAQs: Mechanistic Insights into Epimerization

Q1: Why is my chiral cyclopropylboronic acid epimerizing during the cross-coupling reaction? A1: The loss of stereochemistry in cyclopropylboronic acids generally stems from two competing side-pathways that outpace the desired concerted transmetalation:

  • Single-Electron Transfer (SET): If the two-electron transmetalation step is too slow, the reaction can shift toward a radical-mediated single-electron pathway. This generates a planar cyclopropyl radical intermediate that rapidly racemizes before forming the C–C bond, leading to a stereoconvergent (racemic) product [1][1].

  • Base-Mediated Deprotonation: Strongly basic conditions (e.g., KOtBu, NaOH) can deprotonate the acidic α-proton of the product or intermediate, especially if electron-withdrawing groups are present. This impacts sensitive stereocenters and results in the erosion of stereochemical purity over time [2][2].

Q2: How do I select the optimal ligand to enforce stereospecificity? A2: The fundamental causality of stereoretention (or stereoinversion) is kinetic: you must accelerate the concerted transmetalation step so that it outcompetes SET and base-mediated epimerization. Sterically encumbered, electron-rich monodentate phosphine ligands (such as PAd₃ or bulky dialkylbiaryl phosphines) are highly recommended. These ligands increase the electron density on the palladium center, facilitating a rapid, stereospecific transmetalation—often via an invertive pathway supported by noncovalent metal-halogen interactions [3][3].

Q3: Which base and additives should I use to preserve enantiomeric excess? A3: Avoid harsh, highly soluble bases. Mild, insoluble bases like K₃PO₄ or Ag₂O are preferred. Silver(I) oxide is particularly effective as it acts as a halophilic activator, stripping the halide from the Pd(II) complex to generate a highly electrophilic cationic palladium species, which drastically accelerates transmetalation under very mild conditions [4][4].

Quantitative Data: Impact of Reaction Conditions on Epimerization

The following table summarizes the causal relationship between ligand/base selection and the resulting stereochemical fidelity (ee%) in a model acylative Suzuki-Miyaura cross-coupling of a chiral cyclopropylboronic acid.

LigandBaseAdditiveYield (%)Enantiomeric Excess (ee %)Mechanistic Outcome
PPh₃K₂CO₃None4512Slow transmetalation; SET radical pathway dominates.
PCy₃K₃PO₄None6865Moderate acceleration; partial epimerization.
PAd₃NaOHNone7540Base-mediated deprotonation/epimerization.
PAd₃K₃PO₄None8995Fast stereospecific transmetalation.
RuPhosK₃PO₄Ag₂O9298Halide abstraction; highly stereospecific cationic Pd pathway.

Experimental Protocol: Stereospecific Cross-Coupling Workflow

To ensure reproducibility and prevent epimerization, follow this self-validating methodology. The protocol includes an in-process control to verify stereochemical integrity before the reaction reaches completion.

Step 1: Catalyst and Reagent Preparation (Glovebox Recommended)

  • Charge an oven-dried Schlenk tube with Pd(OAc)₂ (5 mol%) and PAd₃ (7.5 mol%).

  • Add the chiral cyclopropylboronic acid (1.5 equiv) and finely milled, anhydrous K₃PO₄ (3.0 equiv). Causality: Milling the base increases the surface area for a heterogeneous reaction, preventing localized high-basicity zones in the solvent that cause base-mediated epimerization.

Step 2: Solvent Addition and Pre-activation

  • Suspend the mixture in anhydrous, degassed Toluene/H₂O (10:1 v/v). Causality: A trace amount of water is critical to form the reactive boronate complex, but excess water exacerbates base-mediated hydrolysis and subsequent epimerization. Degassing prevents oxidative homocoupling.

Step 3: Electrophile Addition and Reaction

  • Add the aryl halide or acid chloride (1.0 equiv).

  • Stir the reaction at 60 °C. Do not exceed 80 °C. Causality: Elevated temperatures exponentially increase the rate of the SET radical pathway relative to the concerted two-electron transmetalation, destroying the ee%.

Step 4: In-Process Monitoring (Self-Validation System)

  • After 2 hours, withdraw a 50 µL aliquot under a positive nitrogen flow.

  • Quench immediately with saturated aqueous NH₄Cl, extract with EtOAc, and analyze via chiral HPLC. Causality: This self-validating step confirms the trajectory of the reaction. If the ee% of the product is degrading early, the base is too strong or the system is wet. Stop the reaction, isolate the starting material, and re-optimize the base/additive.

Step 5: Workup and Isolation

  • Cool the reaction to room temperature.

  • Filter through a short pad of Celite to remove Pd black and inorganic salts.

  • Purify via flash column chromatography to isolate the stereoretentive/stereoinvertive product.

Mechanistic Visualization

The following diagram illustrates the decision tree and mechanistic divergence that dictates whether a chiral cyclopropylboronic acid will retain its stereochemistry or undergo epimerization.

G A Chiral Cyclopropylboronic Acid + Pd(II)-Ar Complex B Sterically Encumbered Ligand (e.g., PAd3) + Mild Base A->B Optimized C Small Ligand (PPh3) or Strong Base (NaOH) A->C Sub-optimal D Fast 2-Electron Transmetalation (Stereospecific Pathway) B->D E Slow Transmetalation / Base Deprotonation C->E F High ee% Product (Retention or Inversion) D->F G Radical Intermediate (SET) or Enolization E->G H Racemized / Epimerized Product (Low ee%) G->H

Mechanistic divergence in Pd-catalyzed cross-coupling of chiral cyclopropylboronic acids.

References

  • Stereospecific Acylative Suzuki-Miyaura Cross-Coupling: General Access to Optically Active α-Aryl Carbonyl Compounds.Organic Chemistry Portal / J. Am. Chem. Soc.
  • Investigating the Origin of Epimerization Attenuation during Pd-Catalyzed Cross-Coupling Reactions.
  • Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds.Chemical Reviews.
  • Silver Oxide Mediated Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Allylic Bromides.

Sources

Optimization

Technical Support Center: Managing Boronic Acid Oligomerization in NMR Spectroscopy

As a Senior Application Scientist, I frequently encounter researchers struggling with the structural characterization of aryl and alkyl boronic acids. A pervasive challenge in this field is the spontaneous dehydration of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the structural characterization of aryl and alkyl boronic acids. A pervasive challenge in this field is the spontaneous dehydration of boronic acids into cyclic anhydrides known as boroxines (1,3,5,2,4,6-trioxatriborinanes). Because this equilibrium is often slow on the NMR timescale, samples prepared in standard non-polar solvents manifest as unintelligible mixtures of monomers, dimers, and trimers.

This guide provides causal explanations, self-validating protocols, and troubleshooting FAQs to ensure you obtain consistent, publication-quality NMR spectra.

Section 1: The Causality of Boroxine Formation

Boronic acids ( R-B(OH)2​ ) exist in a dynamic equilibrium with their dehydrated boroxine trimers ( (R-BO)3​ ). This process is entropically driven by the extrusion of water molecules[1]. In non-polar aprotic solvents like CDCl3​ , the absence of hydrogen-bonding stabilization drives the equilibrium toward the boroxine[2]. Consequently, the NMR spectrum displays overlapping, broadened multiplets representing multiple oligomeric states.

Conversely, coordinating solvents (like DMSO-d6​ ) or protic solvents (like CD3​OD ) stabilize the monomeric state via strong hydrogen bonding or rapid reversible esterification, yielding a single, clean set of resonances[2][3].

BoroxineEquilibrium Monomer Boronic Acid (Monomer) Clean, Single Peaks Trimer Boroxine (Trimer) Broad, Multiple Peaks Monomer->Trimer Dehydration (-H2O) Trimer->Monomer Hydrolysis (+H2O) CDCl3 Non-Polar Solvents (e.g., CDCl3) CDCl3->Trimer Promotes Protic Protic/Coordinating (e.g., CD3OD, DMSO-d6) Protic->Monomer Stabilizes Water Water Addition (e.g., D2O spike) Water->Monomer Forces Equilibrium

Workflow demonstrating solvent influence on the boronic acid-boroxine equilibrium.

Section 2: Troubleshooting FAQs

Q1: Why does my boronic acid NMR in CDCl3​ look like an impure mixture despite passing elemental analysis? A1: Boronic acids have limited solubility in CDCl3​ and a high tendency to form boroxines in this environment[2]. Because the monomer-trimer exchange is slow on the NMR timescale in CDCl3​ , you are observing distinct signals for the monomer, partial dehydration products, and the boroxine trimer. This is an artifact of the solvent, not a true chemical impurity[3].

Q2: What is the optimal solvent system to obtain a clean, monomeric ¹H NMR spectrum? A2: Deuterated methanol ( CD3​OD ) or deuterated dimethyl sulfoxide ( DMSO-d6​ ) are the gold standards[2][3].

  • CD3​OD : The alcohol solvent readily breaks the boroxine anhydride bonds, forming a monomeric species. Note that the B-OH protons will undergo rapid deuterium exchange with the solvent and disappear from the spectrum[3].

  • DMSO-d6​ : Acts as a strong hydrogen-bond acceptor, stabilizing the B-OH groups and preventing dehydration. The B-OH protons are often visible as a broad singlet or doublet (around 8.0 ppm) because chemical exchange is slowed[2].

Q3: Even in DMSO-d6​ , I see slight peak broadening. How can I force a single species? A3: The most robust, self-validating method is the " D2​O Drop" technique. By adding a small aliquot of D2​O to your DMSO-d6​ sample, you leverage Le Chatelier's principle to drive the equilibrium 100% toward the hydrolyzed boronic acid monomer[2]. The B-OH protons will exchange with deuterium and vanish, but the aromatic/aliphatic backbone signals will coalesce into a single, highly resolved set of peaks.

Q4: How do I differentiate between my boronic acid and protodeborylation degradation products? A4: Protodeborylation (the cleavage of the C-B bond, replacing boron with a proton) is a common degradation pathway, especially under basic conditions or high temperatures[4].

  • ¹H NMR: Look for the appearance of a new aromatic proton signal corresponding to the position previously occupied by the boron atom[4].

  • ¹¹B NMR: The starting boronic acid typically appears as a broad singlet around 30 ppm. If degradation occurs, you may observe the formation of boric acid ( B(OH)3​ ), which appears as a distinct peak around 19-20 ppm[5].

Section 3: Quantitative Data Presentation

The following table summarizes the causal relationship between solvent choice, oligomerization state, and resulting NMR spectral quality.

Solvent SystemDominant Species in Solution B-OH Signal VisibilitySpectral Quality & Resolution
CDCl3​ Mixture (Monomer + Boroxine)Visible (Complex/Broad)Poor (Overlapping multiplets)
DMSO-d6​ Mostly MonomerVisible (Often sharp)Good to Excellent
CD3​OD Monomer (Solvent complex)Invisible (Exchanged)Excellent
DMSO-d6​ + D2​O (10:1) Pure MonomerInvisible (Exchanged)Excellent (Highest Resolution)
Section 4: Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, follow these self-validating protocols for NMR sample preparation and derivatization.

Protocol A: The D2​O -Spike Method for High-Resolution ¹H NMR

Purpose: To force complete hydrolysis of any boroxines and obtain a sharp, monomeric spectrum.

  • Weigh 5–10 mg of the boronic acid into a clean glass vial. Keeping the concentration relatively low (0.05 M) minimizes intermolecular interactions[2].

  • Dissolve the solid in 0.6 mL of anhydrous DMSO-d6​ . Ensure complete dissolution (sonicate if necessary).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire a baseline ¹H NMR spectrum. You may observe the B-OH protons and slight broadening if trace boroxines are present.

  • Remove the tube, and add 1–2 drops (approx. 10–20 µL) of D2​O directly into the NMR tube.

  • Cap the tube and invert 5–10 times to ensure homogeneous mixing.

  • Re-acquire the ¹H NMR spectrum. The B-OH signals will have disappeared, and the carbon-bound proton signals will coalesce into sharp, easily integrable peaks.

Protocol B: Pinacol Ester Derivatization

Purpose: Covalently lock the boron atom to prevent oligomerization entirely, allowing the use of CDCl3​ for highly insoluble boronic acids[3].

  • In a round-bottom flask, combine the boronic acid (1.0 eq) and pinacol (1.1 eq).

  • Add anhydrous dichloromethane (DCM) or toluene to achieve a 0.2 M concentration.

  • Add anhydrous magnesium sulfate ( MgSO4​ ) to act as a desiccant, driving the condensation forward by absorbing the generated water.

  • Stir at room temperature for 2–4 hours. Monitor completion via TLC (stain with curcumin to identify boron-containing spots)[3].

  • Filter the mixture to remove MgSO4​ , and concentrate the filtrate under reduced pressure.

  • Purify via flash chromatography if excess pinacol remains.

  • Dissolve the resulting boronic acid pinacol ester (Bpin) in CDCl3​ for NMR analysis. The spectrum will self-validate the derivatization by featuring a characteristic sharp singlet integrating to 12 protons (~1.3 ppm) for the pinacol methyl groups.

References
  • Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit Chemistry.[Link]

  • Simultaneous Dual-Phase Reaction Monitoring by Benchtop NMR. Magritek.[Link]

  • Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. NIH PMC.[Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Role of Water in Cyclopropylboronic Acid Couplings

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving cyclopropylboronic acid. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving cyclopropylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuanced and often counterintuitive role of water in these reactions. We will move beyond standard protocols to explore the mechanistic underpinnings of why water can be both a crucial reaction accelerator and a source of yield-destroying side reactions.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding water's impact on cyclopropylboronic acid stability and reactivity.

Q1: Is water absolutely necessary for a successful cyclopropylboronic acid Suzuki-Miyaura coupling?

A: Not absolutely, but it is often highly beneficial and can be critical for reaction efficiency. While some couplings can proceed under strictly anhydrous conditions, a controlled amount of water is frequently added to accelerate the reaction.[1] The generally accepted mechanism for the key transmetalation step involves a hydroxide bridge between the palladium and boron atoms, suggesting water is needed for an efficient catalytic cycle. Studies have shown that the addition of water can have a significant accelerating effect on the coupling of cyclopropylboronic acid.[1] However, the key is "controlled amount," as excess water can lead to detrimental side reactions.[2][3]

Q2: Why is cyclopropylboronic acid labeled "moisture-sensitive" for storage if water is needed for the reaction?

A: This is a critical point of distinction between long-term stability and reaction kinetics. During storage, even trace amounts of atmospheric moisture can, over time, lead to a process called protodeboronation.[4] This is a decomposition pathway where the carbon-boron bond is cleaved, converting the valuable boronic acid into inert cyclopropane and boric acid.[2] This process is often slow but significant over weeks or months. For optimal shelf-life, cyclopropylboronic acid should be stored in a tightly sealed container under an inert atmosphere at low temperatures (-20°C).[2]

In the reaction flask, however, the timescale is hours, not months. Here, the beneficial, rate-accelerating effects of water on the catalytic cycle can outweigh the slower decomposition pathway, provided the reaction conditions are optimized.

Q3: What is protodeboronation, and how does water cause it?

A: Protodeboronation is the most common decomposition pathway for cyclopropylboronic acid and a primary reason for low reaction yields.[4][5] It is the cleavage of the C-B bond by a proton source, which in this context is often water. The cyclopropyl group is particularly susceptible to this reaction compared to many aryl boronic acids. While the process can be complex and pH-dependent, it essentially involves the replacement of the B(OH)₂ group with a hydrogen atom, yielding cyclopropane gas and boric acid.[2] Excess water, high temperatures, or suboptimal pH can favor this side reaction over the desired cross-coupling.[6]

Q4: I've heard about "boroxines." What are they, and how do they relate to water?

A: Boroxines are cyclic trimers formed when three molecules of a boronic acid undergo dehydration (the loss of three water molecules).[2][7] This is a reversible equilibrium. Under anhydrous conditions or upon heating, cyclopropylboronic acid can convert into cyclopropylboroxine.[2] This boroxine is generally less reactive in the Suzuki coupling. When water is present in the reaction mixture, it shifts the equilibrium back from the boroxine to the active monomeric boronic acid, ensuring the catalytically active species is available for the reaction.[8][9]

Mechanistic Insights: The Dual Role of Water

Understanding the underlying mechanisms is key to mastering this chemistry. Water plays two competing roles, which must be balanced for optimal results.

Diagram 1: The Competing Effects of Water

cluster_good Beneficial Impact cluster_bad Detrimental Impact Water Water (H₂O) in Reaction Benefit1 Accelerates Transmetalation Step (via Hydroxide Bridge) Water->Benefit1 Benefit2 Shifts Equilibrium from Inactive Boroxine to Active Boronic Acid Water->Benefit2 Detriment1 Causes Protodeboronation (Cleavage of C-B Bond) Water->Detriment1 Detriment2 Can Promote Catalyst Decomposition (at High Concentrations) Water->Detriment2

Caption: A diagram illustrating the dual beneficial and detrimental roles of water.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three main stages. Water, in conjunction with the base, is crucial for the transmetalation step. The base activates the boronic acid to form a more nucleophilic boronate species [R-B(OH)₃]⁻, which readily transfers its organic group to the palladium center.[10][11][12]

Diagram 2: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L₂-R ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR Ar-R ArPdR->ArR ArX Ar-X ArX->ArPdX RBOH2 R-B(OH)₂ + Base/H₂O RBOH2->ArPdX [R-B(OH)₃]⁻

Caption: The catalytic cycle highlighting the key steps of the Suzuki-Miyaura reaction.

The Boronic Acid ⇌ Boroxine Equilibrium

This equilibrium is fundamental to understanding the state of your reagent. In the absence of water, the inactive boroxine trimer can form.

Diagram 3: Cyclopropylboronic Acid-Boroxine Equilibrium

Boroxine_Equilibrium cluster_reactants cluster_products BA1 3 x C₃H₅B(OH)₂ Boroxine (C₃H₅BO)₃ + 3 H₂O BA1->Boroxine Dehydration / Hydrolysis

Caption: The reversible equilibrium between cyclopropylboronic acid and its boroxine.

Troubleshooting Guide

This section provides solutions to specific experimental problems where water may be the root cause.

Q1: My reaction yield is very low or zero, with starting material unconsumed. What's the first water-related parameter to check?

A: Before suspecting a water issue, first confirm the fundamentals: the integrity of your inert atmosphere (is the palladium catalyst decomposing to palladium black?) and the quality of your reagents.[4] If those are secure, consider the following:

  • Insufficient Water: If you are running the reaction under strictly anhydrous conditions, the transmetalation step may be too slow. The reaction may stall because the boronic acid is not being activated efficiently.[3]

  • Solution: Try adding a small percentage of water to your solvent system. A common starting point is a 10:1 to 4:1 ratio of organic solvent to water (e.g., Toluene/H₂O or Dioxane/H₂O).[6]

Q2: I'm getting a good conversion of my starting halide, but my desired product yield is low, and I detect cyclopropane by GC-MS. What's happening?

A: This is a classic sign of significant protodeboronation.[2][4] Your active catalyst is turning over, but instead of coupling, it's facilitating the decomposition of your cyclopropylboronic acid.

  • Cause: This usually indicates too much water, too high a reaction temperature, or an inappropriate base that creates a pH environment where protodeboronation is rapid.[6]

  • Solutions:

    • Reduce Water Content: If you are using a biphasic system, reduce the proportion of water.

    • Lower Temperature: High temperatures can accelerate protodeboronation more than the desired coupling. Try running the reaction at a lower temperature for a longer time.

    • Screen Bases: The choice of base is critical. A weaker base might disfavor protodeboronation. If using a strong base like NaOH, consider switching to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄).[13]

Table 1: Representative Effect of Water on Yield

Solvent SystemWater Content (v/v)Relative YieldPrimary Side Product
Toluene0%LowUnreacted Starting Material
Toluene/Water5%HighMinimal
Toluene/Water10%OptimalMinimal
Toluene/Water25%ModerateProtodeboronation
Water (only)100%Very LowProtodeboronation

Note: This table illustrates a general trend. Optimal conditions are substrate-dependent and require empirical screening.

Q3: My reaction is sluggish, and I suspect my cyclopropylboronic acid has turned into the boroxine. How can I fix this?

A: This can happen if you use an old bottle of boronic acid or if your anhydrous solvent wasn't truly dry. The formation of the boroxine reduces the concentration of the active monomeric species.

  • Solution: The fix is straightforward: add a controlled amount of water. As shown in the equilibrium diagram, water will hydrolyze the boroxine back to the active boronic acid.[8][9] Start by adding 1-2 equivalents of water relative to the boronic acid and monitor the reaction progress.

Troubleshooting Workflow

Use this decision tree to diagnose and solve low-yield reactions systematically.

Diagram 4: Troubleshooting Workflow for Low-Yield Couplings

Troubleshooting_Workflow Start Low Yield Observed Check_Inert Check Inert Atmosphere (See Pd Black?) Start->Check_Inert Check_Reagents Verify Reagent Quality (Fresh Boronic Acid?) Check_Inert->Check_Reagents No (Atmosphere OK) Check_Inents_Yes Degas Solvents Thoroughly Use Pre-catalyst Check_Inert->Check_Inents_Yes Yes Check_Side_Products Analyze Byproducts (GC-MS / NMR) Check_Reagents->Check_Side_Products No (Reagents OK) Check_Reagents_Yes Use Fresh Reagents Store Properly Check_Reagents->Check_Reagents_Yes Yes (Reagents Old) Side_Product_Protodeboronation Protodeboronation (Cyclopropane) Check_Side_Products->Side_Product_Protodeboronation Protodeboronation Side_Product_Homocoupling Homocoupling Check_Side_Products->Side_Product_Homocoupling Homocoupling Side_Product_SM Unreacted Starting Material Check_Side_Products->Side_Product_SM Starting Material Fix_Protodeboronation Reduce Water Content Lower Temperature Screen Base Side_Product_Protodeboronation->Fix_Protodeboronation Fix_Homocoupling Ensure Rigorous O₂ Exclusion Use Pd(0) Source Side_Product_Homocoupling->Fix_Homocoupling Fix_SM Add Controlled Amount of Water Screen Ligand/Base Side_Product_SM->Fix_SM

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura couplings.

Best Practices & General Experimental Protocol

Adhering to a robust protocol is the best way to ensure reproducibility and high yields.

Protocol: General Procedure for Cyclopropylboronic Acid Suzuki-Miyaura Coupling

  • Reagent Preparation:

    • Use fresh, high-purity cyclopropylboronic acid.[6] If the reagent is old, consider its potential degradation.

    • Ensure the aryl/heteroaryl halide is pure.

    • The chosen base (e.g., K₃PO₄, Cs₂CO₃) should be finely powdered and dried if necessary.[13]

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, PCy₃, 4-10 mol%) under an inert atmosphere (Argon or Nitrogen).[13]

    • Add the base (2-3 equivalents) and the cyclopropylboronic acid (1.1-1.5 equivalents).

    • Seal the flask, and rigorously degas by evacuating and backfilling with inert gas at least three times.

  • Solvent Addition:

    • Prepare your solvent mixture (e.g., Toluene/Water 10:1). The solvent must be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.[6]

    • Add the degassed solvent to the flask via syringe under a positive flow of inert gas.

  • Reaction Execution:

    • Add the aryl/heteroaryl halide (1.0 equivalent), either as a solid or dissolved in a small amount of degassed solvent.

    • Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable method (TLC, LC-MS, or GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Li, A. Y. (2003). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 44(45), 8237-8239. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Tokunaga, Y., Ueno, H., & Shimomura, Y. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Heterocycles, 57(5), 787-790. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • PubMed. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization. [Link]

  • Bentham Science. Miyaura-Suzuki Cross Coupling Reactions: The Role of Pd/CaCO3 as Catalyst Reservoir. [Link]

  • Chemistry Stack Exchange. Why does thallium hydroxide increase the yield of product in a Suzuki reaction? [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Role of water in the formation of the boroxine structure and... [Link]

  • IUPAC. Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. [Link]

  • ScienceDirect. Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(Ⅱ)-phosphazane complexes. [Link]

  • Arkat USA, Inc. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • ResearchGate. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. [Link]

  • BOA. Suzuki-Miyaura micellar Cross-Coupling in water, at room temperature and under aerobic atmosphere. [Link]

  • PMC. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. [Link]

  • LJMU Research Online. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. [Link]

  • ResearchGate. Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. [Link]

  • PMC. Water-compatible dynamic covalent bonds based on a boroxine structure. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation in ((1S,2S)-2-Methylcyclopropyl)boronic Acid Couplings

Welcome to the Advanced Technical Support Center for cross-coupling reactions involving chiral cyclopropylboronic acids. ((1S,2S)-2-Methylcyclopropyl)boronic acid is a highly valuable but notoriously challenging reagent.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for cross-coupling reactions involving chiral cyclopropylboronic acids. ((1S,2S)-2-Methylcyclopropyl)boronic acid is a highly valuable but notoriously challenging reagent. Its sp3 -hybridized nature leads to slow transmetalation, which exacerbates competing catalyst deactivation pathways, such as Palladium (Pd) black precipitation and ligand degradation, alongside severe protodeboronation.

This guide provides diagnostic workflows, mechanistic FAQs, and self-validating protocols to help you achieve high conversion rates and preserve catalyst integrity.

Diagnostic Workflow

When troubleshooting a stalled Suzuki-Miyaura coupling involving ((1S,2S)-2-Methylcyclopropyl)boronic acid, use the following logical decision tree to isolate the root cause of catalyst deactivation.

Troubleshooting Start Low Yield / Catalyst Deactivation in Cyclopropyl Coupling CheckPd Is Pd Black forming early in the reaction? Start->CheckPd YesPd Yes: Ligand Oxidation or Slow Transmetalation CheckPd->YesPd Yes NoPd No: Check Byproducts CheckPd->NoPd No Degas Action: Rigorous Degassing & Increase Ligand e- Density YesPd->Degas CheckByprod Is 1-methylcyclopropane (protodeboronation) high? NoPd->CheckByprod YesProto Yes: Base too strong or Ligand too bulky CheckByprod->YesProto Yes NoProto No: Check Electrophile Oxidative Addition CheckByprod->NoProto No FixProto Action: Switch to K3PO4, Use moderately bulky ligand (SPhos) YesProto->FixProto

Diagnostic workflow for resolving catalyst deactivation in cyclopropyl couplings.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns black within 30 minutes, and the conversion stalls at 20%. What causes this rapid catalyst deactivation? A: The appearance of a black precipitate indicates the formation of inactive "Palladium black" (Pd(0) agglomeration). In Suzuki-Miyaura couplings with alkylboronic acids like ((1S,2S)-2-Methylcyclopropyl)boronic acid, the transmetalation step is inherently slow due to the lack of π -electrons to pre-coordinate with the Pd(II) complex. If transmetalation is slower than the degradation of the Pd(II) intermediate, the catalyst "starves" and agglomerates. Furthermore, inadequate degassing leads to the oxidation of phosphine ligands to phosphine oxides, stripping the Pd(0) species of its stabilizing ligands and accelerating aggregation[1]. Causality & Fix: Ensure rigorous exclusion of oxygen via freeze-pump-thaw degassing. Switch to a more electron-rich ligand to stabilize the Pd intermediate, or utilize a slow-release boronate strategy to maintain a steady, low concentration of the active boronic acid, preventing catalyst stalling[2].

Q2: I am detecting significant amounts of the byproduct 1-methylcyclopropane. How does this relate to catalyst deactivation? A: You are observing , the cleavage of the C-B bond to form a C-H bond[2]. While often viewed merely as a reagent-consuming side reaction, protodeboronation directly causes catalyst deactivation. When the boronic acid is consumed via protodeboronation, the catalytic cycle is arrested at the Pd(II)-aryl halide intermediate. Unable to undergo transmetalation, this intermediate eventually decomposes. Recent mechanistic studies reveal that, paradoxically, the use of highly sterically hindered phosphine ligands (often chosen to force difficult couplings) can actually promote palladium-catalyzed protodeboronation by favoring an unstable post-transmetalation species[3]. Furthermore, protodeboronation is highly pH-dependent; using excessively strong aqueous bases accelerates the specific base-catalyzed protodeboronation pathway. Causality & Fix: Lower the base strength (e.g., switch from NaOH/KOH to K 3​ PO 4​ or K 2​ CO 3​ )[4]. Avoid overly bulky ligands; opt for moderately hindered, electron-rich ligands like SPhos that balance stabilization with transmetalation efficiency.

Q3: How does the stereochemistry of ((1S,2S)-2-Methylcyclopropyl)boronic acid impact the coupling efficiency? A: The chiral centers and the methyl substitution on the cyclopropyl ring introduce significant steric bulk directly adjacent to the C-B bond. This steric hindrance further retards the formation of the critical Pd-O-B linkage required for transmetalation. If the base cannot efficiently bridge the Pd and the boronic acid due to this crowding, the catalytic cycle breaks down, leading to the aforementioned Pd black formation.

Quantitative Data: Catalyst System Optimization Matrix

The following table summarizes the causal relationship between catalyst/base selection, protodeboronation levels, and overall yield when coupling ((1S,2S)-2-Methylcyclopropyl)boronic acid with a standard aryl chloride.

Catalyst SystemBase / SolventTransmetalation RateProtodeboronation LevelPd Black FormationOverall Yield
Pd(PPh 3​ ) 4​ Na 2​ CO 3​ / THF:H 2​ OSlowHighHigh (at 4h)< 20%
Pd(OAc) 2​ / P(t-Bu) 3​ KOH / Toluene:H 2​ OFastVery HighLow35%
Pd(dppf)Cl 2​ K 2​ CO 3​ / Dioxane:H 2​ OSlowModerateHigh (at 8h)45%
Pd(OAc) 2​ / SPhos K 3​ PO 4​ / Toluene:H 2​ O Moderate Low None 88%
Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By strictly controlling pH, water content, and oxygen exposure, the methodology inherently suppresses the competing deactivation pathways.

Objective: Achieve >85% cross-coupling conversion of ((1S,2S)-2-Methylcyclopropyl)boronic acid with an aryl chloride while preventing Pd black precipitation.

Step 1: Reaction Vessel Preparation & Base Selection

  • Add the aryl chloride (1.0 equiv), ((1S,2S)-2-Methylcyclopropyl)boronic acid (1.5 equiv), and K 3​ PO 4​ (2.0 equiv) to a Schlenk flask.

  • Causality: A slight excess of boronic acid accounts for unavoidable minor protodeboronation. K 3​ PO 4​ is specifically chosen over stronger bases (KOH/NaOH) because high pH accelerates the base-catalyzed protodeboronation pathway. K 3​ PO 4​ provides a buffered alkaline environment optimal for boronate formation without triggering rapid degradation.

Step 2: Catalyst and Ligand Addition

  • Add Pd(OAc) 2​ (5 mol%) and SPhos (10 mol%).

  • Causality: SPhos is an electron-rich biaryl phosphine. It accelerates oxidative addition but is not so sterically hindered as to favor the unstable post-transmetalation intermediates that lead to palladium-catalyzed protodeboronation[3].

Step 3: Solvent Introduction & Atmospheric Control

  • Seal the flask and perform three rigorous vacuum/argon backfill cycles.

  • Add anhydrous Toluene (0.2 M) and degassed H 2​ O (10:1 ratio) via syringe.

  • Causality: Oxygen must be excluded to prevent the oxidation of SPhos, which would leave the Pd intermediate unligated and prone to agglomeration[1]. Water is essential for the formation of the active boronate species; however, excessive water promotes hydrolytic cleavage. The 10:1 ratio restricts water availability to the minimum required.

Step 4: Heating and Mass Transfer

  • Heat the mixture to 80 °C under rigorous stirring (1000 rpm) for 12 hours.

  • Causality: High stirring rates are mandatory in biphasic systems to ensure mass transfer between the aqueous base/boronate phase and the organic Pd-containing phase. Poor mass transfer leads to catalyst starvation and subsequent Pd black precipitation.

Mechanistic Pathway of Deactivation

The diagram below illustrates the divergence between the productive catalytic cycle and the off-cycle pathways that lead to catalyst deactivation.

Mechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition [Pd(II)(Ar)(X)L2] Pd0->OxAdd + Ar-X LigOx Ligand Oxidation (O2 exposure) Pd0->LigOx + O2 TransMet Transmetalation (Slow for Cyclopropyl) OxAdd->TransMet + Cyclopropyl-B(OH)2 + Base PdBlack Catalyst Agglomeration (Pd Black Precipitation) OxAdd->PdBlack Starvation (Slow Transmetalation) RedElim Reductive Elimination Product Formation TransMet->RedElim ProtoDebor Protodeboronation (1-methylcyclopropane) TransMet->ProtoDebor Bulky Ligand / Strong Base RedElim->Pd0 - Product LigOx->PdBlack Loss of L

Competing pathways: Productive Suzuki coupling vs. protodeboronation and Pd black.

References
  • "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation." Journal of the American Chemical Society. URL:[Link]

  • "Protodeboronation." Wikipedia, The Free Encyclopedia. URL: [Link]

  • "Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation." Account. URL:[Link]

  • "Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes." Organic Process Research & Development. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

NMR analysis to confirm stereochemistry of 2-methylcyclopropyl products

Title: Unambiguous Stereochemical Elucidation of 2-Methylcyclopropyl Products: A Comparative NMR Guide Introduction The 2-methylcyclopropyl motif is a critical structural determinant in medicinal chemistry, natural produ...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unambiguous Stereochemical Elucidation of 2-Methylcyclopropyl Products: A Comparative NMR Guide

Introduction

The 2-methylcyclopropyl motif is a critical structural determinant in medicinal chemistry, natural product synthesis, and agrochemical development (e.g., pyrethroid insecticides)[1]. Because the cyclopropane ring is highly strained and rigid, it enforces strict spatial relationships between substituents. Determining whether a 2-methylcyclopropyl derivative is cis or trans—and subsequently establishing its absolute configuration—is paramount, as these geometric differences profoundly dictate biological target binding and pharmacokinetic profiles.

This guide provides a comprehensive, objective comparison of Nuclear Magnetic Resonance (NMR) methodologies used to assign cyclopropane stereochemistry. By contrasting foundational 1D 1 H NMR with advanced 2D NOESY and quantitative NOE (qNOE) techniques, we establish a self-validating analytical framework for research and drug development professionals.

Comparative Analysis of NMR Methodologies

To confidently assign the stereochemistry of 2-methylcyclopropyl products, researchers must select the appropriate NMR technique based on the complexity of the molecule and the presence of overlapping signals.

1D 1 H NMR: The Karplus Relationship in Strained Rings

The primary and most accessible method for differentiating cis and trans diastereomers relies on vicinal proton-proton coupling constants ( 3JHH​ )[2]. The Karplus equation correlates 3JHH​ with the dihedral angle between coupled protons[3]. In flexible acyclic systems, rapid bond rotation averages these values. However, the rigid geometry of the cyclopropane ring locks the dihedral angles at approximately 0° for cis protons and 120° for trans protons.

  • Performance: Highly reliable for simple molecules where cyclopropyl multiplets are well-resolved.

  • Limitation: Fails when signal overlap occurs or when highly electronegative substituents drastically perturb the standard 3J values.

2D NOESY / ROESY: Through-Space Proximity

When scalar couplings are ambiguous, Nuclear Overhauser Effect Spectroscopy (NOESY) provides direct evidence of spatial proximity (< 5 Å). In a cis-2-methylcyclopropyl system, the methyl protons and the adjacent ring proton share the same face of the ring, yielding a strong NOE cross-peak[2].

  • Performance: Definitive for relative stereochemistry. ROESY is often preferred for mid-sized molecules (MW ~1000-2000) where the NOESY cross-peaks may cross zero due to the rotational correlation time ( τc​ ).

  • Limitation: Qualitative by nature; susceptible to spin-diffusion (yielding false positives) if the mixing time is not carefully optimized.

Quantitative NOE (qNOE) & HSQC-NOESY

For highly complex or symmetrical cyclopropanes where 1D signals perfectly overlap, advanced techniques like undecoupled 1 H- 13 C HSQC-NOESY and qNOE build-up curves are required[4].

  • Performance: Allows for the extraction of precise internuclear distances and can separate overlapping 1 H signals by dispersing them into the wider 13 C dimension[4].

Quantitative Data Comparison

The following table summarizes the diagnostic NMR parameters used to distinguish cis and trans isomers of 2-methylcyclopropyl derivatives.

Diagnostic Parametercis-2-Methylcyclopropyltrans-2-MethylcyclopropylReliability & Notes
Vicinal Coupling ( 3JH1,H2​ ) 7 – 13 Hz[2][5]2 – 7 Hz[2][5]High. 3Jcis​ is always larger than 3Jtrans​ due to the ~0° dihedral angle[5].
NOE (CH 3​ H-1) Strong positive enhancement[2]Absent or extremely weak[2]Absolute. Definitive proof of facial proximity.
13 C Chemical Shift (C-1) Relatively Shielded (Upfield)Relatively Deshielded (Downfield)Moderate. Driven by steric compression; requires both isomers for comparison[2].

Mechanistic Workflow for Stereochemical Assignment

The following decision tree outlines the logical progression from synthesis to unambiguous stereochemical confirmation.

NMR_Workflow Start 2-Methylcyclopropyl Product Synthesized & Purified Prep Sample Preparation (Deuterated Solvent, Freeze-Pump-Thaw) Start->Prep OneD 1D 1H NMR Analysis (Extract ³J_HH Coupling Constants) Prep->OneD Decision1 Are ³J_HH values definitive? (cis: 7-13 Hz, trans: 2-7 Hz) OneD->Decision1 TwoD 2D NOESY / ROESY (Map Through-Space Proximity) Decision1->TwoD No / Overlap RelConfig Relative Stereochemistry Confirmed (cis/trans Assigned) Decision1->RelConfig Yes TwoD->RelConfig Chiral Chiral Derivatization (e.g., Mosher's Method) RelConfig->Chiral Need Absolute Config? AbsConfig Absolute Stereochemistry Confirmed (Enantiomers Assigned) Chiral->AbsConfig

Workflow for the stereochemical elucidation of 2-methylcyclopropyl derivatives using NMR.

Self-Validating Experimental Protocols

To ensure scientific integrity, NMR experiments must be treated as self-validating systems. The following protocol details the causality behind each experimental choice for NOESY acquisition.

Protocol: High-Resolution 2D NOESY for Relative Stereochemistry

Step 1: Rigorous Sample Preparation & Degassing

  • Action: Dissolve 10–15 mg of the purified 2-methylcyclopropyl compound in 0.6 mL of high-purity CDCl 3​ or C 6​ D 6​ . Subject the NMR tube to three cycles of freeze-pump-thaw degassing, then seal it under argon.

  • Causality: Dissolved molecular oxygen is paramagnetic and provides a highly efficient, non-radiative T1​ relaxation pathway for protons. If oxygen is not removed, it will quench the delicate dipole-dipole interactions required for the NOE effect, drastically reducing the signal-to-noise ratio of the cross-peaks.

Step 2: T1​ Measurement (Inversion Recovery)

  • Action: Execute a standard inversion-recovery experiment (180°– τ –90°) to estimate the longitudinal relaxation time ( T1​ ) of the cyclopropyl and methyl protons.

  • Causality: The NOESY mixing time ( τm​ ) must be calibrated to the molecule's specific relaxation dynamics. Guessing the mixing time leads to either undetectable cross-peaks (if too short) or spin diffusion (if too long).

Step 3: NOESY Acquisition & Mixing Time Optimization

  • Action: Set the NOESY mixing time ( τm​ ) to approximately 50–70% of the shortest T1​ value determined in Step 2 (typically 300–500 ms for small cyclopropanes). Acquire the 2D spectrum with at least 8 scans per increment and 256 t1​ increments.

  • Causality: Small, rigid molecules like 2-methylcyclopropanes tumble rapidly in solution, meaning they have a short rotational correlation time ( τc​ ). This places them in the extreme narrowing limit ( ωτc​≪1 ), where NOEs are positive and build up slowly. A carefully calculated τm​ ensures that the observed cross-peak between the methyl group and the ring proton is a direct, primary NOE (confirming a cis relationship) rather than a secondary "bounce" from a neighboring proton (spin diffusion), which could lead to a false stereochemical assignment.

Step 4: Orthogonal Validation (Optional but Recommended)

  • Action: If the NOESY data is ambiguous, synthesize the Mosher's ester (using (R)

    • and (S) -MTPA-Cl) if a hydroxyl/amine handle is present, or utilize a chiral solvating agent.
  • Causality: Chiral derivatizing agents create diastereomers with distinct anisotropic shielding cones. The resulting chemical shift differences ( ΔδSR ) provide an orthogonal, through-bond validation of the absolute stereochemistry, independently verifying the through-space NOESY data.

References

  • Organic Chemistry Data. "5-HMR-5.5 Determination of Stereochemistry in Cyclopropanes Using 3JHH." Hans Reich's NMR Collection. URL: [Link]

  • Minch, M. J. "Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship." Concepts in Magnetic Resonance, Miami University. URL: [Link]

  • ChemRxiv. "Clarifying Stereochemical Outcomes in Radical-Initiated Vinyl Cyclopropane Cycloadditions within the Beckwith-Houk Framework." ChemRxiv. URL: [Link]

  • MDPI. "Synthesis and Stereostructure-Activity Relationship of Novel Pyrethroids Possessing Two Asymmetric Centers on a Cyclopropane Ring." Molecules. URL: [Link]

Sources

Comparative

A Head-to-Head Comparison for the Modern Medicinal Chemist: ((1S,2S)-2-Methylcyclopropyl)boronic acid vs. its Trifluoroborate Salt

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems is a proven tactic for optimizing the physicochemical and pharmacological properties of lead compounds. The cycloprop...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems is a proven tactic for optimizing the physicochemical and pharmacological properties of lead compounds. The cyclopropyl motif, in particular, offers a unique combination of conformational rigidity and metabolic stability. Among the various building blocks available, chiral cyclopropylboronic acids and their derivatives have emerged as powerful tools for introducing this valuable moiety. This guide provides an in-depth, data-driven comparison of two closely related yet distinct reagents: ((1S,2S)-2-Methylcyclopropyl)boronic acid and its corresponding potassium trifluoroborate salt .

This analysis is designed for the practicing medicinal or process chemist. We will move beyond a simple cataloging of properties to a practical discussion of their relative strengths and weaknesses in the context of high-stakes drug development campaigns. The choice between these two reagents is not merely a matter of preference but a strategic decision that can impact reaction efficiency, scalability, and ultimately, project timelines.

At a Glance: Key Physicochemical and Handling Properties

A fundamental understanding of the physical nature of a reagent is paramount to its successful application. The table below summarizes the critical differences between the boronic acid and its trifluoroborate counterpart.

Property((1S,2S)-2-Methylcyclopropyl)boronic acidPotassium ((1S,2S)-2-Methylcyclopropyl)trifluoroborate
Typical Form White to off-white solid.White to off-white crystalline, free-flowing solid.[1]
Air & Moisture Stability Moderate. Prone to dehydration to form boroxines and protodeboronation, especially upon prolonged storage.[2]High. Generally stable to air and moisture, allowing for easier handling and extended storage without degradation.[1]
Chromatographic Stability Poor. Can degrade on silica gel, leading to purification challenges and yield loss.Good. Generally stable to standard silica gel chromatography conditions.
Handling Requires careful handling and storage, preferably under an inert atmosphere and refrigerated.Can be handled on the benchtop with fewer precautions; considered a "protected" and stabilized form of the boronic acid.[1][3]

The most striking difference lies in their stability. Boronic acids have a well-documented propensity to undergo decomposition pathways like protodeboronation (cleavage of the C-B bond).[2] This not only complicates stoichiometric calculations but can also lead to inconsistent reactivity.

In stark contrast, the trifluoroborate salt offers a significant advantage in terms of benchtop stability.[3] The tetracoordinate nature of the boron atom, bonded to three fluorine atoms, effectively protects the C-B bond from common degradation routes.[1][3] This inherent stability translates to a longer shelf-life and less stringent handling requirements, a non-trivial consideration in a fast-paced discovery environment.

Reactivity and Performance in Suzuki-Miyaura Cross-Coupling

The ultimate measure of these reagents is their performance in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation. While both are competent coupling partners, the choice of reagent dictates the optimal reaction conditions.

Figure 1. A simplified diagram illustrating the key steps of the Suzuki-Miyaura cross-coupling catalytic cycle, highlighting the entry points for both the boronic acid and the trifluoroborate salt.[4]

Activation and Transmetalation: The Mechanistic Divide

The key mechanistic difference between the two reagents lies in the transmetalation step.[4][5]

  • Boronic Acids: Transmetalation with a boronic acid requires activation by a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The base reacts with the boronic acid to form a more nucleophilic "ate" complex, [R-B(OH)₃]⁻, which then transfers the cyclopropyl group to the palladium(II) center.[5] The choice of base and solvent system is crucial for efficient reaction.[6][7]

  • Trifluoroborate Salts: The activation of potassium organotrifluoroborates is more nuanced. While they are more stable, they are also less reactive in their native state.[3] The prevailing mechanism suggests that a slow, base-promoted hydrolysis of the R-BF₃⁻ anion to the corresponding boronic acid in situ is often the rate-limiting step. This means that reactions with trifluoroborate salts typically require water as a co-solvent and often proceed more slowly.[8] However, this controlled, slow release of the active boronic acid can be advantageous in preventing side reactions and minimizing homocoupling.[8]

Experimental Protocols: A Comparative Case Study

To illustrate the practical differences, let's consider a hypothetical coupling of 4-bromoanisole with each reagent.

Protocol 1: Coupling with ((1S,2S)-2-Methylcyclopropyl)boronic acid

Figure 2. A step-by-step workflow for a typical Suzuki-Miyaura coupling using ((1S,2S)-2-Methylcyclopropyl)boronic acid, adapted from general procedures.[6]

Causality Behind Choices:

  • Excess Boronic Acid (1.2-1.3 eq): This is common practice to compensate for potential decomposition, driving the reaction to completion.[6]

  • Pd(OAc)₂/PCy₃: A bulky phosphine ligand like tricyclohexylphosphine (PCy₃) has been shown to be effective for cyclopropylboronic acid couplings.[6]

  • K₃PO₄: A competent base for activating the boronic acid.[7][9]

  • Aqueous Toluene: The water is essential for dissolving the base and facilitating the formation of the reactive "ate" complex.[6]

Protocol 2: Coupling with Potassium ((1S,2S)-2-Methylcyclopropyl)trifluoroborate

Figure 3. A representative workflow for a Suzuki-Miyaura coupling utilizing the more stable potassium trifluoroborate salt, adapted from general procedures for secondary alkyltrifluoroborates.[2][10]

Causality Behind Choices:

  • Higher Excess of Trifluoroborate (1.5 eq): A larger excess is often used to push the equilibrium towards the active boronic acid species, compensating for the slow hydrolysis rate.[2]

  • Pd(OAc)₂/XPhos: This catalyst system, featuring a bulky, electron-rich biaryl phosphine ligand (XPhos), is highly effective for coupling organotrifluoroborates, which are often considered more challenging substrates than boronic acids.[10]

  • K₂CO₃ or Cs₂CO₃: A strong base is required to promote the necessary hydrolysis of the trifluoroborate.[2]

  • Higher Temperature and Longer Time: These conditions are typically necessary to overcome the higher activation barrier for the hydrolysis of the R-BF₃⁻ salt and drive the reaction to completion.[2][11]

Conclusion and Strategic Recommendations

The choice between ((1S,2S)-2-Methylcyclopropyl)boronic acid and its trifluoroborate salt is a classic trade-off between reactivity and stability.

Choose ((1S,2S)-2-Methylcyclopropyl)boronic acid for:

  • Rapid, small-scale synthesis: When speed is critical and the reagent can be used shortly after purchase or synthesis, the higher intrinsic reactivity of the boronic acid can lead to shorter reaction times and potentially higher throughput.

  • Well-optimized, established procedures: If a robust, validated protocol already exists for the boronic acid with a specific substrate, there may be little incentive to switch.[6][7]

Choose Potassium ((1S,2S)-2-Methylcyclopropyl)trifluoroborate for:

  • Large-scale synthesis and process development: The superior stability, ease of handling, and longer shelf-life make the trifluoroborate salt the clear choice for campaigns where consistency and predictability are paramount.[1][3]

  • Array synthesis and high-throughput screening: The stability of the trifluoroborate salt makes it more suitable for use in automated synthesis platforms and for parallel synthesis of compound libraries.[12]

  • Projects requiring challenging purifications: The enhanced stability on silica gel can be a significant advantage, leading to higher recovery of pure material.

Ultimately, both reagents are valuable tools in the medicinal chemist's arsenal. By understanding their distinct stability profiles and mechanistic nuances, researchers can make informed, strategic decisions that best align with their specific project goals, whether they prioritize rapid iteration in early-stage discovery or robustness and scalability in late-stage development.

References

  • Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481-7485. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Raines, R. T., et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 115(15), 3856-3861. Available at: [Link]

  • Molander, G. A., et al. (2012). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. The Journal of Organic Chemistry, 77(7), 3143-3150. Available at: [Link]

  • Organic Chemistry Portal. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Available at: [Link]

  • Charette, A. B., & Li, A. Y. (2000). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 41(48), 9299-9302. Available at: [Link]

  • Deng, M.-Z., & Yao, M.-L. (2000). Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Synthesis, 2000(8), 1095-1100. Available at: [Link]

  • ResearchGate. (2015). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Available at: [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In New Trends in Cross-Coupling: Theory and Applications. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2004). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Available at: [Link]

  • Molander, G. A., et al. (2012). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. The Journal of Organic Chemistry, 77(7), 3143-3150. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156-5160. Available at: [Link]

  • Sandrock, D. L., & Molander, G. A. (2010). Stereospecific Cross-Coupling of Secondary Alkyl β-Trifluoroboratoamides. Journal of the American Chemical Society, 132(48), 17108-17110. Available at: [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Available at: [Link]

  • Lloyd-Jones, G. C., & Butters, M. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(11), 1859-1871. Available at: [Link]

Sources

Validation

X-ray crystallography of molecules synthesized with ((1S,2S)-2-Methylcyclopropyl)boronic acid

An In-Depth Guide to the Structural Elucidation of Molecules Synthesized with ((1S,2S)-2-Methylcyclopropyl)boronic acid Executive Summary The incorporation of the ((1S,2S)-2-Methylcyclopropyl)boronic acid moiety into sma...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structural Elucidation of Molecules Synthesized with ((1S,2S)-2-Methylcyclopropyl)boronic acid

Executive Summary

The incorporation of the ((1S,2S)-2-Methylcyclopropyl)boronic acid moiety into small molecules represents a significant strategy in modern drug discovery, imparting unique structural and electronic properties that can enhance potency and selectivity.[1] The precise three-dimensional arrangement of atoms in these molecules is paramount for understanding their interaction with biological targets, a task for which single-crystal X-ray crystallography (SC-XRD) remains the definitive 'gold standard'.[2] This guide provides a comprehensive comparison of X-ray crystallography with alternative structural elucidation techniques for this specific class of compounds. We delve into the causality behind experimental choices, from synthesis and crystallization to data interpretation, and provide field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the challenges and opportunities associated with determining the absolute structure of these promising therapeutic candidates.

The Strategic Importance of the 2-Methylcyclopropyl Boronic Acid Scaffold

The ((1S,2S)-2-Methylcyclopropyl)boronic acid fragment is a valuable building block in medicinal chemistry. The cyclopropyl ring introduces a degree of conformational rigidity and a unique spatial arrangement of substituents, while the boronic acid group is a versatile functional handle and a key pharmacophore in several approved drugs, such as bortezomib (Velcade).[3][4] Boronic acids can form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, making them potent inhibitors.[5][6] The specific stereochemistry of the (1S,2S) isomer is critical, as biological systems are exquisitely sensitive to chirality, and even minor changes can drastically alter efficacy and safety. Therefore, unambiguous determination of the absolute and relative stereochemistry is not merely an analytical exercise but a prerequisite for successful drug development.

The Crystallographer's Gauntlet: From Synthesis to a Diffraction-Quality Crystal

The journey to a high-resolution crystal structure begins long before the diffractometer. The inherent properties of molecules containing the 2-methylcyclopropyl boronic acid group present specific challenges that must be anticipated and overcome.

Synthetic Considerations

The synthesis of target molecules typically involves coupling the ((1S,2S)-2-Methylcyclopropyl)boronic acid or its corresponding ester (e.g., a pinacol ester) with a suitable partner, often via a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling.[5][7]

Scientist's Note: The stability of boronic acids can be a concern. They are prone to dehydration to form cyclic boroxines or degradation under certain conditions. For this reason, they are often handled as more stable boronic esters (e.g., pinacol esters), with the deprotection step performed late in the synthesis or sometimes even in situ during biological assays.[8]

The Crystallization Challenge

Obtaining single crystals suitable for X-ray diffraction is often the rate-limiting step. Molecules incorporating cyclopropyl groups can exhibit complex packing behaviors, sometimes leading to high Z' structures (more than one molecule in the asymmetric unit), which complicates structure solution.[9] Furthermore, the boronic acid moiety itself has a strong tendency to form hydrogen-bonded dimers or oligomers, which can influence crystal packing.[10][11]

Experimental Protocol: Sparse Matrix Crystallization Screening

This protocol outlines a standard approach to identify initial crystallization "hits."

  • Material Preparation: Ensure the compound is of the highest possible purity (>98% by LC-MS and NMR). Amorphous or impure material is a common cause of crystallization failure.

  • Solubilization: Prepare a concentrated stock solution of the compound (e.g., 10-50 mg/mL) in a suitable solvent in which it is highly soluble (e.g., DMSO, Acetonitrile, or THF).

  • Plate Setup: Use a 96-well sitting drop vapor diffusion plate. In each reservoir, place 100 µL of a different commercially available crystallization screen solution.

  • Droplet Dispensing: In the drop well, mix 1 µL of the compound stock solution with 1 µL of the corresponding reservoir solution.

  • Incubation & Observation: Seal the plate and incubate at controlled temperatures (typically 4°C and 20°C). Monitor the drops for crystal growth using a microscope regularly over several weeks.

Table 1: Example Crystallization Screening Conditions

Condition ID Precipitant Buffer Additive
A1 1.6 M Ammonium Sulfate 0.1 M MES pH 6.5 None
B7 30% w/v PEG 4000 0.1 M Tris pH 8.5 0.2 M Lithium Sulfate
C4 2.0 M Sodium Formate 0.1 M Bis-Tris propane pH 7.5 None

| H2 | 25% w/v PEG 3350 | 0.1 M HEPES pH 7.0 | 0.2 M Sodium Acetate |

Scientist's Note: If direct crystallization fails, co-crystallization is a powerful alternative.[12] Introducing a conformationally rigid and predictable co-former can provide a robust lattice framework. For molecules with hydrogen bond acceptors, a co-former like isonicotinamide could be a logical choice.[9] For lipophilic molecules that are difficult to crystallize on their own, adamantane-based chaperones can be used to encapsulate the analyte and promote crystallization.[13][14]

Comparative Guide to Structural Elucidation Techniques

While SC-XRD is the gold standard, it is not always feasible. Understanding the alternatives is crucial for any drug discovery program.

decision_tree start Need 3D Structure crystal Diffraction-Quality Single Crystal (>10 µm)? start->crystal powder Microcrystalline Powder Available? crystal->powder No scxrd Single-Crystal X-ray Diffraction (SC-XRD) (Definitive Absolute Structure) crystal->scxrd Yes soluble Soluble in NMR Solvent? powder->soluble No microed 3D Electron Diffraction (MicroED) (Structure from Nanocrystals) powder->microed Yes nmr NMR Spectroscopy (Connectivity & Relative Stereochemistry in Solution) soluble->nmr Yes csp Crystal Structure Prediction (CSP) + Powder X-ray Diffraction (PXRD) (Structure from Powder Data) soluble->csp No fail Structural Elucidation Challenging csp->fail No

Caption: Decision tree for selecting a structural elucidation method.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides an unambiguous, high-resolution 3D map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and absolute stereochemistry.[15]

  • Strengths:

    • Unambiguous Results: Provides the definitive atomic structure.

    • High Precision: Atomic coordinates are determined with very high precision.

    • Absolute Stereochemistry: Anomalous dispersion can be used to determine the absolute configuration of chiral centers, which is critical for this topic.

  • Limitations:

    • Requires Single Crystals: The primary bottleneck is the need for well-ordered single crystals of sufficient size.

    • Solid-State Conformation: The determined structure represents the molecule's conformation in the crystal lattice, which may differ from its conformation in solution.

Experimental Protocol: From Crystal to Structure

  • Crystal Mounting: A suitable crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen to prevent radiation damage.

  • Data Collection: The mounted crystal is placed on a diffractometer. It is rotated in a high-intensity X-ray beam, and the diffraction pattern is recorded on a detector.[15]

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.

  • Structure Solution: The "phase problem" is solved using methods like molecular replacement (if a similar structure is known) or direct methods to generate an initial electron density map.[16]

  • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to improve the fit, resulting in the final structure.[17]

Emerging Alternative: 3D Electron Diffraction (3DED / MicroED)

For samples that yield only microcrystalline powder, 3DED is a transformative technique. It uses an electron beam instead of an X-ray beam, which interacts much more strongly with matter, allowing data to be collected from nanocrystals that are far too small for conventional X-ray methods.[18]

  • Strengths:

    • Handles Small Crystals: Can determine structures from crystals thousands of times smaller than required for SC-XRD.[19]

    • High Throughput: Data collection can be very rapid.

  • Limitations:

    • Evolving Technique: While powerful, it is a newer technique compared to the century-old field of X-ray crystallography.[18]

    • Sample Preparation: Preparing samples for the electron microscope can be challenging.

The Solution-State Standard: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for characterizing molecules in solution.

  • Strengths:

    • Solution-State Structure: Provides information about the molecule's structure and dynamics in a biologically relevant solution state.

    • No Crystals Needed: The primary requirement is that the compound is soluble and pure.

    • Connectivity: 2D NMR experiments (COSY, HSQC, HMBC) are powerful for determining the covalent bonding framework.

  • Limitations:

    • Relative Stereochemistry: While NOE experiments can establish relative stereochemistry, determining the absolute configuration is often impossible without chiral auxiliaries or comparison to a known standard.[13]

    • Ambiguity: For complex molecules, signal overlap can make unambiguous assignment difficult or impossible.[14]

Table 2: Comparison of Key Structural Elucidation Techniques

Feature Single-Crystal X-ray Diffraction (SC-XRD) 3D Electron Diffraction (MicroED) NMR Spectroscopy
Sample Requirement Single crystal (~10-100 µm) Nanocrystals/microcrystalline powder Soluble, pure compound (~1-5 mg)
Primary Output Absolute 3D structure in solid state Absolute 3D structure in solid state Connectivity and relative stereochemistry in solution
Key Advantage Unambiguous "gold standard" determination of absolute configuration.[12] Ability to analyze samples previously considered "non-crystalline".[18] Provides data on solution-state conformation and dynamics.[16]

| Key Limitation | Absolute need for a single, diffraction-quality crystal. | Newer technique; potential for beam damage. | Cannot determine absolute stereochemistry directly; ambiguity in complex spectra.[14] |

Case Study: Structure of a Novel Proteasome Inhibitor

Let's consider a hypothetical inhibitor, "Cyclopro-bortezomib," synthesized using ((1S,2S)-2-Methylcyclopropyl)boronic acid. After synthesis and purification, crystallization screening yielded diffraction-quality crystals from a condition containing 20% PEG 3350 and 0.2 M Ammonium Citrate.

workflow cluster_synthesis Synthesis & Purification cluster_cryst Crystallization cluster_xray X-ray Crystallography synthesis Suzuki Coupling: ((1S,2S)-2-Methylcyclopropyl) boronic ester + Aryl Halide purify Flash Chromatography (Purity >98%) synthesis->purify screen Sparse Matrix Screening (Vapor Diffusion) purify->screen optimize Optimization of 'Hit' Conditions screen->optimize mount Crystal Harvest & Flash Cooling optimize->mount collect Diffraction Data Collection mount->collect solve Structure Solution & Refinement collect->solve validate Validation & Deposition (CSD/PDB) solve->validate

Caption: From synthesis to final structure: a typical workflow.

The data collected on a modern diffractometer allowed for the successful solution and refinement of the crystal structure.

Table 3: Crystallographic Data and Refinement Statistics for "Cyclopro-bortezomib"

Parameter Value Significance
Data Collection
Crystal system Orthorhombic Describes the basic crystal lattice symmetry.
Space group P2₁2₁2₁ A common chiral space group, confirming the enantiopure nature.
Resolution (Å) 1.10 High resolution, allowing for precise atomic positions.
Completeness (%) 99.8 The dataset is nearly fully measured.
Refinement
R_work / R_free 0.035 / 0.038 Low values indicate a good fit between the model and data.

| Flack parameter | 0.02(3) | A value close to zero confirms the assigned (1S,2S) absolute stereochemistry. |

The resulting structure unambiguously confirmed the (1S,2S) configuration of the methylcyclopropyl group and revealed a key hydrogen bond between the boronic acid hydroxyl and a backbone carbonyl of a serine residue in the target's active site, providing invaluable insight for future structure-activity relationship (SAR) studies.

Conclusion

For molecules synthesized with ((1S,2S)-2-Methylcyclopropyl)boronic acid, the definitive determination of their three-dimensional structure is non-negotiable for advancing a drug discovery program. Single-crystal X-ray crystallography remains the unparalleled method for providing this crucial information, offering unambiguous assignment of absolute stereochemistry. However, the path to a diffraction-quality crystal can be arduous. A modern structural chemistry workflow must be pragmatic, leveraging NMR for initial characterization and embracing emerging techniques like 3D electron diffraction when conventional crystallization fails. By understanding the strengths and limitations of each method and the specific challenges posed by this molecular class, researchers can design an efficient and effective strategy for structural elucidation, accelerating the journey from a promising molecule to a potential therapeutic.

References

Sources

Validation

The Catalyst's Choice: A Comparative Guide to Buchwald and Josiphos Ligands in Cyclopropyl Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals The introduction of a cyclopropyl moiety is a pivotal strategy in modern medicinal chemistry, often enhancing metabolic stability, potency, and membrane per...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a cyclopropyl moiety is a pivotal strategy in modern medicinal chemistry, often enhancing metabolic stability, potency, and membrane permeability of drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for forging the crucial carbon-carbon bond between an aryl or heteroaryl halide and a cyclopropyl boronic acid derivative. However, the success of this transformation is profoundly dependent on the choice of the ancillary phosphine ligand that coordinates to the palladium catalyst. This guide provides an in-depth, objective comparison of two preeminent classes of ligands in this domain: the bulky biaryl phosphines, commonly known as Buchwald ligands , and the versatile ferrocene-based Josiphos ligands .

The Crucial Role of the Ligand in the Catalytic Cycle

The Suzuki-Miyaura coupling is a multi-step catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The phosphine ligand plays a critical role in each of these steps by modulating the steric and electronic properties of the palladium center. An effective ligand must facilitate the oxidative addition of the palladium(0) species to the aryl halide, promote the often rate-limiting transmetalation step with the organoboron reagent, and finally, induce the reductive elimination of the desired product to regenerate the active catalyst.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation R-B(OR')2 (Base) Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Transmetalation->Ar-Pd(II)-R(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-R Ar-R Reductive Elimination->Ar-R Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add_Reagents Add aryl halide, boronic acid, Pd(OAc)2, SPhos, and K3PO4 to Schlenk tube Inert_Atmosphere Evacuate and backfill with Ar/N2 (3x) Add_Reagents->Inert_Atmosphere Add_Solvent Add anhydrous solvent Inert_Atmosphere->Add_Solvent Heat_Stir Heat to 80-110 °C with vigorous stirring Add_Solvent->Heat_Stir Monitor Monitor by TLC/LC-MS Heat_Stir->Monitor Cool_Dilute Cool to RT and dilute with organic solvent Monitor->Cool_Dilute Filter Filter through celite Cool_Dilute->Filter Wash Wash with H2O and brine Filter->Wash Dry_Concentrate Dry over Na2SO4 and concentrate Wash->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify

Comparative

Validating Biaryl Architectures: A Comparative Guide to HRMS in Suzuki-Miyaura Coupling

The Analytical Challenge in Suzuki-Miyaura Coupling The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in modern drug discovery, enabling the robust synthesis of complex biaryl scaffolds. However,...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in modern drug discovery, enabling the robust synthesis of complex biaryl scaffolds. However, the catalytic cycle—comprising oxidative addition, transmetalation, and reductive elimination—is highly susceptible to divergent pathways. These side reactions frequently generate structurally analogous impurities, such as protodehalogenated species, boronic acid oxidation products, and homocoupled dimers.

Because these byproducts often co-elute and share similar physicochemical properties with the target biaryl, structural elucidation requires analytical techniques with exceptional resolving power. As demonstrated in recent studies on 1[1], distinguishing the primary cross-coupled product from competitive side-reaction artifacts is critical for downstream pharmaceutical viability. High-Resolution Mass Spectrometry (HRMS) has thus become the definitive tool for this structural validation.

G A Aryl Halide + Boronic Acid B Pd Catalyst Cycle A->B C Target Biaryl (Cross-Coupled) B->C Main Pathway D Homocoupled Byproduct B->D Side Reaction E Dehalogenated Byproduct B->E Side Reaction F HRMS Validation (Exact Mass & Isotopes) C->F D->F E->F

Figure 1: Suzuki coupling reaction pathways and subsequent HRMS analytical resolution.

Objective Comparison of Analytical Modalities

To objectively evaluate the utility of HRMS, we must benchmark it against traditional analytical modalities used in synthetic chemistry.

  • Nuclear Magnetic Resonance (NMR): While 2D-NMR is the absolute standard for spatial connectivity, it requires high sample purity (often >95%) and milligram quantities. It is poorly suited for rapid, high-throughput screening of crude reaction mixtures.

  • Low-Resolution Mass Spectrometry (LRMS): Single quadrupole instruments provide rapid nominal mass confirmation but fail to differentiate between isobars (molecules with the same nominal mass but different elemental compositions).

  • High-Resolution Mass Spectrometry (HRMS): Orbitrap and Quadrupole Time-of-Flight (Q-TOF) analyzers provide sub-ppm mass accuracy. According to foundational reviews on 2[2], Orbitrap analyzers utilize electrostatic fields to confine ions, routinely delivering resolving powers (R) ≥ 100,000. This allows for the unambiguous assignment of molecular formulas and the resolution of complex isotopic fine structures directly from crude mixtures.

Table 1: Performance Comparison of Analytical Modalities for Biaryl Validation
ModalityMass AccuracyResolving Power (FWHM)Turnaround TimeSample RequirementPrimary Utility
HRMS (Orbitrap) < 2 ppm> 100,000MinutesPicogramsExact elemental composition & isotopic profiling
HRMS (Q-TOF) < 5 ppm~ 40,000MinutesPicogramsRapid structural elucidation & fragmentation
LRMS (Single Quad) ± 0.5 Da~ 1,000MinutesNanogramsNominal mass confirmation
1H / 13C NMR N/AN/AHoursMilligramsAbsolute spatial connectivity & stereochemistry

Mechanistic Workflow & Causality in HRMS Validation

The structural elucidation of biaryls relies heavily on exact mass and isotopic distribution. Halogenated biaryls, frequently synthesized as pharmaceutical intermediates, possess distinct isotopic signatures (e.g., the ~3:1 ratio of ³⁵Cl to ³⁷Cl). HRMS resolves these patterns with high fidelity. As demonstrated in the3[3], Q-TOF and Orbitrap systems can pinpoint exact molecular formulas by calculating the mass defect—the slight divergence of a molecule's exact mass from its nominal mass due to nuclear binding energy.

Self-Validating LC-HRMS Experimental Protocol

To ensure scientific integrity, the analytical protocol must be a self-validating system. This means the method incorporates internal checks (lock masses, internal standards, and orthogonal retention time data) to autonomously verify its own accuracy.

Step-by-Step Methodology
  • Reaction Quench & Precipitation:

    • Action: Transfer 10 µL of the crude Suzuki reaction mixture into 90 µL of cold acetonitrile (-20 °C). Centrifuge at 14,000 × g for 5 minutes.

    • Causality: Cold acetonitrile instantly quenches the catalytic cycle by precipitating the palladium catalyst and insoluble inorganic salts (e.g., K₂CO₃), preventing column degradation and ion source fouling.

  • Dilution & Internal Standard Addition:

    • Action: Dilute the supernatant 1:100 in LC-MS grade H₂O/Acetonitrile (50:50). Spike with 1 µg/mL of a stable-isotope-labeled internal standard (e.g., ¹³C₆-labeled biphenyl).

    • Causality: The internal standard serves as a self-validating control. Because it co-elutes with the target analyte but differs in exact mass, it corrects for matrix effects and ionization suppression during Electrospray Ionization (ESI).

  • UHPLC Separation:

    • Action: Inject 1 µL onto a sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.7 µm). Execute a linear gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.

    • Causality: Chromatographic separation orthogonalizes the data. Separating isobars before they enter the mass spectrometer prevents competitive ionization and provides retention time (tR) as a secondary identification metric.

  • HRMS Acquisition (Orbitrap):

    • Action: Operate in ESI positive mode with a spray voltage of 3.5 kV. Set the scan range to m/z 100–800 at a resolution of 70,000 (at m/z 200). Activate the internal lock mass (e.g., polysiloxane at m/z 371.1012).

    • Causality: The lock mass provides real-time, scan-by-scan mass calibration. This self-correcting mechanism guarantees sub-2 ppm mass accuracy regardless of ambient temperature fluctuations or electronic drift.

  • Data Processing & Isotopic Validation:

    • Action: Extract the exact mass chromatogram. Calculate the mass error (Δ ppm) and generate an isotopic pattern fit score (i-FIT).

G S1 1. Quench & Dilute S2 2. UHPLC Separation S1->S2 S3 3. ESI Ionization S2->S3 S4 4. Orbitrap Mass Analyzer S3->S4 S5 5. Isotopic Analysis S4->S5

Figure 2: Self-validating LC-HRMS experimental workflow for biaryl structure confirmation.

Case Study: Quantitative Data for Biaryl Validation

To illustrate the resolving power of this protocol, consider the validation of a synthetic halogenated biaryl, similar to those analyzed in recent 4[4]. The target product is 4'-chloro-[1,1'-biphenyl]-4-carbonitrile (C₁₃H█ClN).

During the reaction, competitive homocoupling of the boronic acid yields 4,4'-dichloro-1,1'-biphenyl (C₁₂H█Cl₂). LRMS would show overlapping isotopic clusters, but HRMS cleanly resolves the species based on exact mass and isotopic fidelity.

Table 2: Representative HRMS Data for Suzuki Reaction Mixture
Compound SpeciesMolecular FormulaTheoretical Exact Mass [M+H]⁺Observed Exact Mass [M+H]⁺Mass Error (Δ ppm)Isotopic Match Score (%)
Target Biaryl C₁₃H█ClN214.0418214.0421+1.499.2
Boronic Acid Homocoupler C₁₂H█Cl₂223.0076223.0073-1.398.8
Aryl Halide Homocoupler C₁₄H█N₂205.0760205.0763+1.599.5
Dehalogenated Artifact C₁₃H₉N180.0808180.0806-1.199.7

Data Interpretation: The mass errors are all well within the acceptable threshold (< 2.0 ppm) for Orbitrap mass analyzers. The high isotopic match scores (>98%) confirm the presence of the specific halogen isotopes, unequivocally validating the structural identity of the target biaryl against the reaction artifacts.

Conclusion

Validating the structural architecture of products derived from Suzuki-Miyaura coupling demands analytical rigor. By leveraging the sub-ppm mass accuracy and isotopic fidelity of High-Resolution Mass Spectrometry, researchers can confidently differentiate target biaryls from closely related catalytic byproducts. Implementing a self-validating LC-HRMS workflow ensures data integrity, accelerating the pace and reliability of modern drug development.

References

  • Makarov, A., et al. "Orbitrap Mass Spectrometry | Analytical Chemistry - ACS Publications." Mass Spectrometry Reviews, 2008.
  • "Bacterial cytochrome P450 for oxidative halogen
  • "Synthesis and Structural Identification of a Biaryl Ether-Linked Zearalenone Dimer." MDPI, 2018.
  • "Reducing Limitation in Probe Design: The Development of a Diazirine-Compatible Suzuki–Miyaura Cross Coupling Reaction." PMC, 2021.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling ((1S,2S)-2-Methylcyclopropyl)boronic acid

As a Senior Application Scientist, my objective is to provide you with more than just a standard safety checklist. To build a culture of uncompromising safety and scientific integrity in your laboratory, you must underst...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my objective is to provide you with more than just a standard safety checklist. To build a culture of uncompromising safety and scientific integrity in your laboratory, you must understand the causality behind every handling procedure.

((1S,2S)-2-Methylcyclopropyl)boronic acid is a highly valuable, stereospecific building block predominantly used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce cyclopropyl motifs into advanced pharmacophores. While boronic acids are generally less toxic than organostannanes or organozinc reagents, they present specific physicochemical hazards. The empty p-orbital on the boron atom acts as a mild Lewis acid, making it highly reactive toward nucleophilic biological sites (such as moisture on the skin or mucous membranes).

Below is the comprehensive, self-validating operational guide for handling, utilizing, and disposing of this compound.

Hazard Profile & Mechanistic Causality

Understanding the specific hazards of ((1S,2S)-2-Methylcyclopropyl)boronic acid is the first step in risk mitigation. The table below synthesizes the quantitative hazard data and explains the chemical mechanism behind each risk [1][1].

Hazard ClassCategoryH-CodeChemical Causality / Mechanism
Acute Toxicity (Oral) Category 4H302Systemic toxicity upon ingestion; disrupts cellular metabolic pathways.
Skin Irritation Category 2H315The Lewis acid character of boron interacts with nucleophilic skin proteins and moisture, causing localized inflammation.
Eye Irritation Category 2AH319Direct contact with ocular fluid leads to rapid localized pH shifts and potential protein denaturation.
STOT - Single Exposure Category 3H335The compound is a fine crystalline solid that aerosolizes easily, irritating the mucous membranes of the respiratory tract.

Personal Protective Equipment (PPE) Matrix

To counter the specific Lewis acid and particulate hazards of this boronic acid, your PPE must act as a comprehensive barrier system [2][2].

Equipment TypeSpecificationOperational Causality
Hand Protection Nitrile Gloves (≥4 mil thickness)Provides an impermeable barrier against the solid boronic acid and the polar aprotic solvents (e.g., DMF, 1,4-dioxane) typically used to dissolve it.
Eye Protection Chemical Safety Goggles (ANSI Z87.1+)Prevents airborne dust particles and accidental solvent splashes from reaching the ocular mucosa. Standard safety glasses are insufficient.
Body Protection Flame-Resistant Lab CoatProtects against static discharge ignition and prevents solid accumulation on personal clothing.
Respiratory N95/P100 Particulate RespiratorEssential if handling large quantities outside a fume hood to filter out irritating crystalline micro-particles.

Self-Validating Operational Workflows

A protocol is only effective if it contains built-in validation steps to confirm it is working. Follow this step-by-step methodology for handling and reaction setup.

Phase A: Pre-Operation & Dispensing
  • Environmental Verification: Turn on the chemical fume hood.

    • Validation Step: Tape a small piece of tissue paper to the bottom of the sash. It should pull inward steadily, confirming a face velocity of 80–100 fpm.

  • PPE Integrity Check: Don your nitrile gloves.

    • Validation Step: Inflate the gloves slightly and trap the air. No air leakage indicates complete barrier integrity against micro-tears.

  • Static Mitigation: Boronic acids often hold a static charge, causing the powder to "jump" and aerosolize. Use an anti-static weighing boat and a grounded metal spatula.

  • Thermal Integrity: Retrieve the compound from 2-8°C storage immediately before use.

    • Causality: Prolonged exposure to room temperature can cause boronic acids to dehydrate into insoluble boroxine anhydrides, ruining reaction stoichiometry and stereochemical integrity.

Phase B: Reaction Setup (Suzuki-Miyaura Coupling)
  • Dissolution: Transfer the weighed solid into your reaction vessel and add your degassed solvent system (e.g., THF/Water or Toluene/Water).

  • Visual Validation: Agitate the mixture.

    • Validation Step: The solution must become completely transparent. Any lingering cloudiness indicates the presence of boroxines (anhydrides). If cloudy, slight heating with an aqueous base may be required to re-hydrolyze the boroxine back to the active monomeric boronic acid.

  • Catalyst Addition: Proceed with adding your palladium catalyst and base under an inert atmosphere (Argon/Nitrogen).

Suzuki_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II) Intermediate (Ar-Pd-X) OxAdd->PdII Trans Transmetalation PdII->Trans PdII2 Pd(II) Intermediate (Ar-Pd-R) Trans->PdII2 RedElim Reductive Elimination PdII2->RedElim RedElim->Pd0 Regenerate Catalyst Product Coupled Product (Ar-R) RedElim->Product Boronic Chiral Boronic Acid Boronic->Trans Base activated

Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing the chiral boronic acid.

Spill Response and Disposal Plan

In the event of an accidental release, immediate and methodical action is required to prevent respiratory exposure and environmental contamination .

Step-by-Step Spill Protocol
  • Containment & Suppression: Immediately cover the spilled solid with damp absorbent paper towels. Causality: The moisture suppresses dust generation and prevents the fine powder from becoming airborne.

  • Collection: Use non-sparking tools (e.g., a plastic dustpan) to sweep up the damp material. Never use a standard vacuum cleaner , as the exhaust will aerosolize the fine boronic acid powder throughout the lab.

  • Chemical Decontamination: Wash the spill surface with a mild alkaline solution (e.g., 5% sodium bicarbonate). Causality: The mild base neutralizes the residual Lewis acidity of the boronic acid, rendering it inert before a final water rinse.

  • Waste Segregation (P501):

    • Solid Waste: Place contaminated towels and swept powder into a clearly labeled, sealable hazardous solid waste container.

    • Liquid Waste: Reaction filtrates containing boronic acid derivatives must be segregated into halogenated or non-halogenated organic waste streams, depending on the primary solvent used. Do not pour down the drain.

PPE_Workflow Start Pre-Operation: Risk Assessment PPE Don PPE: Nitrile Gloves, Goggles Start->PPE Hood Transfer to Fume Hood PPE->Hood Weigh Weighing & Dispensing Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Spill Protocol: Decontaminate Spill->Clean Yes React Proceed to Reaction Spill->React No Dispose Waste Disposal Clean->Dispose React->Dispose

Workflow for safe handling, PPE donning, and spill response for the boronic acid.

References

  • ChemScene LLC. "Safety Data Sheet - rel-((1R,2S)-2-Methylcyclopropyl)boronic acid". ChemScene.
  • Fluorochem. "rel-((1R,2S)-2-Methylcyclopropyl)boronic acid - Product & Safety Details". Fluorochem UK.
  • Sigma-Aldrich. "Cyclopropylboronic acid - Safety Information". Sigma-Aldrich.

Sources

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